Product packaging for Acotiamide(Cat. No.:CAS No. 185106-16-5)

Acotiamide

Cat. No.: B1238670
CAS No.: 185106-16-5
M. Wt: 450.6 g/mol
InChI Key: TWHZNAUBXFZMCA-UHFFFAOYSA-N
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Description

Acotiamide is a member of salicylamides.
This compound has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia.
This compound is a prokinetic agent with gastrointestinal (GI) motility-enhancing activity. Although the exact mechanism by which this compound exerts its effect has yet to be fully elucidated, this agent appears to inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine (Ach). Increased Ach concentrations lead to an improvement of gastric emptying and GI motility and eventually to a reduction of dyspepsia symptoms.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N4O5S B1238670 Acotiamide CAS No. 185106-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHZNAUBXFZMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870163
Record name Acotiamide
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Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185106-16-5
Record name Acotiamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185106-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acotiamide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acotiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Acotiamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOTIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acotiamide mechanism of action on enteric neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Acotiamide on Enteric Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia (FD), particularly for symptoms of postprandial distress syndrome such as postprandial fullness, upper abdominal bloating, and early satiation. Unlike other prokinetic agents that may target serotonin or dopamine receptors, this compound's therapeutic effects are primarily mediated through the modulation of cholinergic neurotransmission within the enteric nervous system. This technical guide provides a detailed examination of the molecular mechanisms by which this compound acts on enteric neurons, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action on Enteric Neurons

This compound enhances cholinergic activity in the upper gastrointestinal tract through a novel dual mechanism:

  • Inhibition of Acetylcholinesterase (AChE): this compound is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction.

  • Antagonism of Presynaptic Muscarinic Autoreceptors (M1 and M2): this compound acts as an antagonist at presynaptic M1 and M2 muscarinic receptors located on cholinergic nerve terminals. These autoreceptors function as a negative feedback mechanism; when activated by ACh, they inhibit further ACh release. By blocking these receptors, this compound disinhibits the neuron, leading to an enhanced release of ACh into the synapse.

The synergistic effect of these two actions—enhanced release and reduced degradation—leads to a significant increase in the availability of ACh to stimulate postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby improving gastric motility, accommodation, and emptying.

Acotiamide_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Acotiamide_M This compound M1M2 M1/M2 Autoreceptors Acotiamide_M->M1M2 Antagonizes Acotiamide_AChE This compound ACh_release ACh Release M1M2->ACh_release Inhibits (-) ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse M3R M3 Receptor ACh_synapse->M3R Activates (+) AChE AChE AChE->ACh_synapse Degrades (-) Acotiamide_AChE->AChE Inhibits Contraction Muscle Contraction (Enhanced Motility) M3R->Contraction

Caption: Signaling pathway of this compound at the enteric neuromuscular junction.

Quantitative Pharmacological Data

The efficacy of this compound as an AChE inhibitor has been quantified in several studies. While its antagonism of M1 and M2 receptors is a key functional aspect of its mechanism, specific binding affinity data (Ki values) are not consistently reported in publicly available literature. The primary quantitative data focuses on its potent and selective inhibition of acetylcholinesterase.

ParameterValueSpecies/SourceComments
IC50 (AChE) 3 µMRecombinant Human-
IC50 (AChE) 2.3 µmol/LRat Stomach HomogenateDemonstrates activity in relevant tissue.
IC50 (AChE) 1.79 µMRat (PBPK/PD Model)In vitro value used for successful pharmacokinetic/pharmacodynamic modeling.
Ki1 (competitive) 610 nMRecombinant Human AChEIndicates a mixed-type inhibition profile.
Ki2 (noncompetitive) 2.7 µMRecombinant Human AChEIndicates a mixed-type inhibition profile.
IC50 (BuChE) >1000 µMHumanDemonstrates >330-fold selectivity for AChE over butyrylcholinesterase.

Experimental Protocols

The dual mechanism of action of this compound has been elucidated through a series of key in vitro and ex vivo experiments. The detailed methodologies for these are outlined below.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AChE. The most common method is based on the colorimetric Ellman's method.

Methodology:

  • Principle: The assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (ATC). AChE cleaves ATC into thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.

  • Reagents and Preparation:

    • AChE enzyme solution (from recombinant human or animal tissue homogenate).

    • Phosphate buffer (e.g., 50 mM, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Substrate: Acetylthiocholine iodide (ATC) solution (e.g., 200 mM in buffer).

    • Test compound: this compound, dissolved in an appropriate solvent and serially diluted to a range of concentrations.

  • Procedure:

    • In a 96-well microplate, add buffer, the AChE enzyme solution, DTNB solution, and varying concentrations of this compound (or vehicle for control).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATC substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-20 seconds for 3-5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: AChE, DTNB, Buffer, This compound dilutions B Add AChE, DTNB, and This compound to wells A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate reaction by adding Substrate (ATC) C->D E Measure Absorbance at 412 nm (Kinetic Read) D->E F Calculate Reaction Rates (V) E->F G Determine % Inhibition vs. Control F->G H Plot Dose-Response Curve and calculate IC50 G->H

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Isolated Tissue Contractility Studies

This ex vivo assay assesses the functional effect of this compound on the contractility of gastrointestinal smooth muscle, which is innervated by enteric neurons.

Methodology:

  • Principle: The contractility of isolated gastric muscle strips is measured in an organ bath. Electrical field stimulation (EFS) is used to depolarize intrinsic enteric neurons and evoke neurotransmitter release, leading to muscle contraction. The effect of this compound on these neurally-mediated contractions provides insight into its mechanism of action.

  • Tissue Preparation:

    • Circular or longitudinal muscle strips are dissected from the gastric antrum or body of a laboratory animal (e.g., guinea pig).

    • The strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and continuously aerated with carbogen (95% O2 / 5% CO2).

  • Procedure:

    • Tissues are attached to a force-displacement transducer to record isometric contractions.

    • An initial resting tension is applied, and the tissue is allowed to equilibrate.

    • Baseline contractile responses are established by applying EFS with set parameters (e.g., frequency, pulse duration, voltage).

    • This compound is added to the organ bath at various concentrations, and the EFS-induced contractions are recorded again. An enhancement of contraction suggests a prokinetic effect.

    • To differentiate between AChE inhibition and other mechanisms, contractions can be induced by direct application of agonists. This compound is expected to enhance contractions induced by ACh (which is degraded by AChE) but not by carbachol (a stable muscarinic agonist not degraded by AChE).

  • Data Analysis:

    • The amplitude and/or area under the curve of the contractile responses are measured.

    • The effect of this compound is expressed as the percentage change from the baseline response.

    • Dose-response curves are generated to determine the potency (EC50) of this compound's effect on contractility.

Tissue_Contractility_Workflow cluster_setup Tissue Preparation & Setup cluster_exp Experimental Protocol cluster_analysis Data Analysis A Dissect Gastric Muscle Strips B Mount in Organ Bath (Krebs solution, 37°C, Carbogen) A->B C Connect to Force Transducer B->C D Equilibrate and Apply Resting Tension C->D E Record Baseline Contractions (via EFS or Agonist) D->E F Add this compound (various concentrations) E->F G Record Post-Acotiamide Contractions F->G H Measure Contraction Amplitude G->H I Calculate % Change from Baseline H->I J Generate Dose-Response Curve I->J

Caption: Experimental workflow for isolated tissue contractility studies.

Acetylcholine (ACh) Release Assay

This assay directly measures the effect of this compound on the release of ACh from enteric nerve terminals.

Methodology:

  • Principle: Myenteric plexus-longitudinal muscle strips are incubated with radiolabeled [3H]-choline. Cholinergic neurons take up this precursor and synthesize [3H]-ACh, which is stored in synaptic vesicles. The tissue is then superfused, and the efflux of [3H]-ACh is measured at rest and in response to stimulation.

  • Procedure:

    • Loading: Incubate myenteric plexus-longitudinal muscle strips with Krebs solution containing [3H]-choline for a set period (e.g., 30-60 minutes) to allow for uptake and synthesis of [3H]-ACh.

    • Washout: Transfer the strips to a superfusion chamber and wash with non-radioactive Krebs solution to remove excess [3H]-choline.

    • Basal Release: Collect fractions of the superfusate at regular intervals to measure the basal (spontaneous) release of tritium.

    • Stimulated Release: Evoke neurotransmitter release using two periods of electrical stimulation (S1 and S2).

    • Drug Application: Apply this compound to the superfusion buffer before and during the second stimulation period (S2).

    • Measurement: Determine the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the total tritium released during each stimulation period (S1 and S2) above the basal level.

    • Calculate the S2/S1 ratio. In control tissues, this ratio is typically close to 1.0.

    • An S2/S1 ratio significantly greater than 1.0 in the presence of this compound indicates that the drug has enhanced the evoked release of ACh. This would provide direct evidence for its action on presynaptic autoreceptors.

Conclusion

The mechanism of action of this compound on enteric neurons is a well-defined, dual-pronged approach that enhances cholinergic signaling. Through the potent and selective inhibition of acetylcholinesterase and the antagonism of presynaptic M1 and M2 muscarinic autoreceptors, this compound effectively increases the concentration and duration of action of acetylcholine at the neuromuscular junction. This enhanced cholinergic drive provides the pharmacological basis for its clinical efficacy as a prokinetic agent in improving gastric motility and relieving symptoms in patients with functional dyspepsia. The experimental methodologies detailed herein form the foundation for the non-clinical characterization of this compound and similar compounds targeting the enteric nervous system.

Preclinical Profile of Acotiamide in Animal Models of Gastroparesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a novel prokinetic agent approved for the treatment of functional dyspepsia, a condition often characterized by symptoms of delayed gastric emptying. Its mechanism of action, centered on the enhancement of cholinergic neurotransmission in the upper gastrointestinal tract, suggests its potential therapeutic utility in gastroparesis. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models that exhibit delayed gastric emptying, a hallmark of gastroparesis. The data presented herein are vital for researchers and professionals involved in the development of new therapeutic strategies for gastric motility disorders.

Mechanism of Action

This compound enhances gastric motility through a dual mechanism primarily involving the modulation of acetylcholine (ACh), a key excitatory neurotransmitter in the gastrointestinal tract.[1][2] It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons.[3] This blockade inhibits the negative feedback loop that normally curtails ACh release, thereby promoting its secretion into the synaptic cleft.[3] Additionally, this compound is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh.[4][5] This inhibition leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the stomach, ultimately enhancing gastric contractility and accelerating gastric emptying.[4][5][6] Unlike some other prokinetic agents, this compound shows little to no affinity for serotonin or dopamine D2 receptors.[4]

Signaling Pathway of this compound

Acotiamide_Mechanism cluster_neuron Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle Cell ACh_vesicle ACh Vesicles ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation M_receptor_muscle Muscarinic Receptors ACh_released->M_receptor_muscle Binds & Activates M1M2_receptor Muscarinic M1/M2 Autoreceptors M1M2_receptor->ACh_vesicle Inhibits ACh Release (Negative Feedback) Contraction Increased Contraction & Gastric Motility M_receptor_muscle->Contraction This compound This compound This compound->M1M2_receptor Antagonizes This compound->AChE Inhibits Clonidine_Workflow start Start: Male Wistar Rats induction Induce Delayed Gastric Emptying (Clonidine Administration) start->induction grouping Divide into Treatment Groups (Vehicle, this compound, Comparators) induction->grouping drug_admin Administer Test Compounds (e.g., subcutaneous injection) grouping->drug_admin marker_admin Oral Administration of Non-absorbable Marker (e.g., Phenol Red, Steel Balls) drug_admin->marker_admin wait Wait for a Pre-defined Period marker_admin->wait euthanasia Euthanize Animals wait->euthanasia stomach_isolation Isolate Stomach euthanasia->stomach_isolation quantification Quantify Remaining Marker in the Stomach stomach_isolation->quantification calculation Calculate Percentage of Gastric Emptying quantification->calculation analysis Statistical Analysis and Comparison of Groups calculation->analysis end End analysis->end

References

In Vitro Acetylcholinesterase Inhibitory Activity of Acotiamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a novel prokinetic agent utilized in the treatment of functional dyspepsia. Its therapeutic effects are primarily attributed to its ability to enhance gastric motility and emptying. A key mechanism underpinning these effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the neuromuscular junctions of the gastrointestinal tract, leading to enhanced cholinergic activity and consequently, improved gastric motor function. This technical guide provides an in-depth overview of the in vitro acetylcholinesterase inhibitory activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

Quantitative Data Summary

The in vitro inhibitory potency of this compound against acetylcholinesterase has been determined in various studies, yielding key quantitative metrics that are summarized in the table below.

ParameterSpecies/Enzyme SourceValueReference(s)
IC₅₀ Recombinant Human AChE3.0 µM[1]
IC₅₀ Rat Stomach-derived AChE1.79 - 2.3 µmol/l[1]
IC₅₀ Canine Stomach-derived AChE1.2 µM[1]
Ki₁ (Competitive) Recombinant Human AChE0.61 µM[1]
Ki₂ (Non-competitive) Recombinant Human AChE2.7 µM[1]
Inhibition Type Guinea Pig Stomach AChEMixed and Reversible[2]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the acetylcholinesterase activity. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. This compound exhibits a mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[2]

Signaling Pathway of this compound's Prokinetic Action

The following diagram illustrates the mechanism by which this compound enhances gastrointestinal motility through the inhibition of acetylcholinesterase.

Acotiamide_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_Receptor Muscarinic Receptors on Smooth Muscle ACh->Muscarinic_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Increased_ACh Increased ACh Concentration Enhanced_Contraction Enhanced Gastric Smooth Muscle Contraction Muscarinic_Receptor->Enhanced_Contraction Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE Increased_ACh->Enhanced_Contraction Leads to

This compound's Mechanism of Action.

Experimental Protocols

The in vitro assessment of this compound's acetylcholinesterase inhibitory activity is typically conducted using a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, which in turn reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a specified source (e.g., recombinant human, rat stomach homogenate)

  • This compound hydrochloride

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (in 96-well plate) cluster_analysis Data Acquisition and Analysis Prep_this compound Prepare serial dilutions of this compound Add_this compound Add this compound dilutions (or vehicle for control) Prep_this compound->Add_this compound Prep_Reagents Prepare AChE, ATCI, and DTNB solutions Add_Buffer_AChE Add buffer and AChE to wells Prep_Reagents->Add_Buffer_AChE Add_DTNB_ATCI Add DTNB and initiate reaction with ATCI Prep_Reagents->Add_DTNB_ATCI Add_Buffer_AChE->Add_this compound Incubate_1 Pre-incubate Add_this compound->Incubate_1 Incubate_1->Add_DTNB_ATCI Incubate_2 Incubate Add_DTNB_ATCI->Incubate_2 Measure_Absorbance Measure absorbance at 412 nm over time Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate percent inhibition for each concentration Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot percent inhibition vs. log(this compound concentration) Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ value Plot_Curve->Determine_IC50

Workflow for AChE Inhibition Assay.
Detailed Assay Procedure (Representative)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in phosphate buffer to obtain a range of test concentrations.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay wells are critical and should be optimized based on the enzyme activity.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add a defined volume of phosphate buffer and the AChE solution.

    • Add the different concentrations of this compound to the test wells. For the control wells (representing 100% enzyme activity), add the vehicle (e.g., buffer with the same concentration of DMSO as in the test wells).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB to all wells.

    • Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at a constant temperature. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent in vitro inhibitor of acetylcholinesterase, a mechanism that is central to its prokinetic effects. The quantitative data demonstrate its inhibitory activity across different species, with a mixed-type and reversible mode of action on human AChE. The standardized and reproducible Ellman's method provides a robust platform for characterizing the inhibitory potential of this compound and similar compounds. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology, facilitating a deeper understanding of this compound's mechanism of action.

References

Pharmacological Profile of Acotiamide Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide hydrochloride hydrate is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome. Its unique mechanism of action involves the enhancement of gastric motility and accommodation through a dual action of acetylcholinesterase (AChE) inhibition and antagonism of presynaptic muscarinic M1 and M2 receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound enhances cholinergic neurotransmission in the upper gastrointestinal tract.[1][2] Unlike other prokinetic agents, it shows little to no affinity for serotonin or dopamine receptors.[1][2] Its primary mechanisms are:

  • Acetylcholinesterase (AChE) Inhibition: this compound is a selective and reversible inhibitor of AChE.[1][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction in the stomach.[1][3][4][5]

  • Muscarinic Receptor Antagonism: this compound acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons. These receptors typically provide negative feedback, inhibiting further ACh release. By blocking these receptors, this compound facilitates the release of ACh from cholinergic nerve endings.

The synergistic effect of enhanced ACh release and reduced ACh degradation leads to increased gastric motility and improved gastric accommodation, addressing key pathophysiological features of functional dyspepsia.[3]

Signaling Pathway

Acotiamide_Mechanism cluster_neuron Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle Cell This compound This compound M1M2 Presynaptic M1/M2 Autoreceptors This compound->M1M2 Antagonizes ACh_release ACh Release M1M2->ACh_release Inhibits (-) ACh Acetylcholine (ACh) ACh_release->ACh Postsynaptic_R Postsynaptic Muscarinic Receptors ACh->Postsynaptic_R Activates AChE Acetylcholinesterase (AChE) AChE->ACh Degrades (-) Acotiamide_synapse This compound Acotiamide_synapse->AChE Inhibits Contraction Increased Motility & Accommodation Postsynaptic_R->Contraction

Caption: Mechanism of action of this compound in the enteric nervous system.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are focused on the upper gastrointestinal tract.

  • Gastric Motility: this compound enhances gastric antral motility. In preclinical studies, it has been shown to improve gastric antral hypomotility and delayed gastric emptying induced by clonidine.

  • Gastric Accommodation: Clinical studies have demonstrated that this compound significantly increases gastric accommodation compared to placebo.

  • Gastric Emptying: The effect of this compound on gastric emptying can be variable. While some studies in patients with functional dyspepsia show an acceleration of gastric emptying, other studies, particularly in healthy volunteers, have shown no significant effect on the gastric emptying rate of liquid meals. This suggests that this compound may have a more pronounced effect in individuals with delayed gastric emptying.

Quantitative Pharmacodynamic Data
ParameterValueSpecies/SystemReference
AChE Inhibition
IC501.79 µMRat Stomach AChE[1]
IC502.3 µmol/lRat Stomach-derived AChE
IC503 µMRecombinant Human AChE[3]
Ki (competitive)610 nMRecombinant Human AChE[3]
Ki (noncompetitive)2.7 µMRecombinant Human AChE[3]
Muscarinic Receptor Binding
M1 Receptor Affinity (Ki)Not Reported--
M2 Receptor Affinity (Ki)Not Reported--

Pharmacokinetics

ParameterValueSpeciesReference
Absorption
Tmax (Time to maximum plasma concentration)1-1.5 hoursHumans
Distribution
Protein Binding84.21–85.95%Humans
Metabolism
Major Metabolizing EnzymesUGT1A8 and UGT1A9Humans
Major MetaboliteM-1 (glucuronide conjugate)Humans
Elimination
Half-life (t1/2)7-10 hoursHumans
Route of ExcretionFeces (approx. 45-92.7%), Urine (approx. 5.3%)Humans
Drug Interactions
Cytochrome P450 InhibitionNo significant effectHumans

Clinical Efficacy in Functional Dyspepsia

This compound has demonstrated efficacy in the treatment of functional dyspepsia, particularly in patients with postprandial distress syndrome (PDS), in numerous clinical trials. The standard dosage is 100 mg three times daily before meals.[3]

Summary of Key Clinical Trial Results
Trial/StudyPatient PopulationKey FindingsReference
Phase III (Matsueda et al., 2012)890 patients with FDResponder rate for overall treatment efficacy: 52.2% (this compound) vs. 34.8% (Placebo). Elimination rate of all three meal-related symptoms: 15.3% (this compound) vs. 9.0% (Placebo).
Meta-analysis (Xiao et al., 2021)1697 patients with FDTrend towards improvement in FD symptoms with this compound over placebo, though not statistically significant in this analysis (OR 1.48). No significant difference in adverse events.
Long-term Safety (Tack et al., 2018)277 patients with FD-PDSGood long-term safety profile over 1 year. Clinically important improvements in postprandial fullness and early satiation observed from week 1 and 2, respectively.[4]
Gastric Motility Study (Kusunoki et al., 2015)50 FD patientsThis compound significantly increased gastric accommodation (p=0.04) and accelerated gastric emptying (p=0.02) compared to placebo.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized representation based on the commonly used Ellman's method for determining AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) solution (from a suitable source, e.g., recombinant human or rat stomach homogenate)

  • This compound hydrochloride hydrate solutions at various concentrations

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, DTNB, and ATCI in appropriate solvents and dilute to working concentrations with the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • AChE solution

    • This compound solution (or vehicle for control wells)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Addition of DTNB: Add the DTNB solution to each well.

  • Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over a specific time period (e.g., 10 minutes) using a microplate reader. The yellow color of 5-thio-2-nitrobenzoate, a product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB, is monitored.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value.

AChE_Assay_Workflow start Start prep Prepare Reagents (AChE, this compound, Buffer, DTNB, ATCI) start->prep setup Set up 96-well Plate (Buffer + AChE + this compound/Vehicle) prep->setup preincubate Pre-incubate (e.g., 15 min at 37°C) setup->preincubate add_dtnb Add DTNB Solution preincubate->add_dtnb add_atci Initiate Reaction with ATCI Substrate add_dtnb->add_atci measure Measure Absorbance at 412 nm (Kinetic Read) add_atci->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Workflow for a typical acetylcholinesterase (AChE) inhibition assay.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of this compound for M1 and M2 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a high density of the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1 or M2 receptors).

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]N-methylscopolamine ([³H]NMS)).

  • This compound hydrochloride hydrate solutions at various concentrations.

  • A non-labeled competing ligand for determining non-specific binding (e.g., atropine).

  • Binding buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest according to standard laboratory procedures.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:

    • Binding buffer

    • Cell membrane preparation

    • Radioligand at a fixed concentration (typically near its Kd value)

    • Varying concentrations of this compound (the competitor ligand).

    • For total binding wells, no competitor is added.

    • For non-specific binding wells, a high concentration of a non-labeled antagonist (e.g., atropine) is added.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound hydrochloride hydrate is a novel prokinetic agent with a well-defined dual mechanism of action that targets key pathophysiological aspects of functional dyspepsia. Its efficacy in improving symptoms of postprandial distress syndrome, coupled with a favorable safety profile, makes it a valuable therapeutic option. This technical guide provides a comprehensive summary of its pharmacological properties, supported by quantitative data and detailed experimental methodologies, to aid researchers and clinicians in understanding and further investigating this important therapeutic agent.

References

Investigating the role of Acotiamide in functional dyspepsia pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Acotiamide in the Pathophysiology of Functional Dyspepsia

Introduction to Functional Dyspepsia and this compound

Functional dyspepsia (FD) is a prevalent and complex gastroduodenal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic, systemic, or metabolic disease that would explain the symptoms.[1] The Rome III and IV criteria further sub-classify FD into Postprandial Distress Syndrome (PDS), which is primarily meal-related, and Epigastric Pain Syndrome (EPS).[1][2] The pathophysiology of FD is multifactorial, involving mechanisms like delayed gastric emptying, impaired gastric accommodation to meals, visceral hypersensitivity, and psychosocial factors.[1]

This compound (Z-338 or YM443) is a first-in-class gastroprokinetic agent approved for the treatment of FD, particularly the symptoms associated with PDS.[1][2][3] It modulates upper gastrointestinal motility, addressing key pathophysiological abnormalities observed in FD patients.[3][4] Unlike other prokinetics, this compound has a distinct pharmacological profile with little to no affinity for serotonin (5-HT) or dopamine D2 receptors, which are targets for other agents in this class.[3][5]

Core Mechanism of Action

This compound's therapeutic effects are primarily driven by its ability to enhance acetylcholine (ACh) concentrations at the neuromuscular junction in the enteric nervous system.[1][3][6] This is achieved through a dual mechanism:

  • Acetylcholinesterase (AChE) Inhibition: this compound inhibits the activity of AChE, the enzyme responsible for the degradation of ACh in the synaptic cleft.[3][5][6] This action increases the local availability and prolongs the effect of ACh released from cholinergic neurons.

  • Muscarinic Autoreceptor Antagonism: It acts as an antagonist on presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[6] These autoreceptors typically provide negative feedback, inhibiting further ACh release. By blocking them, this compound disinhibits the neuron, leading to enhanced ACh release.[4][6]

The resulting increase in ACh stimulates postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby enhancing gastric contractility and motility.[6]

G This compound's Dual Mechanism of Action on Enteric Cholinergic Neurons cluster_neuron Enteric Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh M1M2 M1/M2 Autoreceptors M1M2->ACh_release Inhibits (Negative Feedback) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) AChE->ACh_synapse Degrades Postsynaptic_R Postsynaptic Muscarinic Receptors ACh_synapse->Postsynaptic_R Stimulates Contraction Enhanced Motility & Accommodation Postsynaptic_R->Contraction Leads to This compound This compound This compound->M1M2 Antagonizes This compound->AChE Inhibits G Logical Relationship: From Mechanism to Clinical Benefit in PDS Aco This compound (100 mg t.i.d.) Mech Mechanism of Action (↑ Acetylcholine) Aco->Mech Accom Physiological Effect: Enhanced Gastric Accommodation Mech->Accom Empty Physiological Effect: Normalized Gastric Emptying Mech->Empty Fullness Clinical Outcome: Reduced Postprandial Fullness Accom->Fullness Satiety Clinical Outcome: Reduced Early Satiation Accom->Satiety Empty->Fullness Bloating Clinical Outcome: Reduced Upper Abdominal Bloating Empty->Bloating Overall Improved PDS Symptoms & Quality of Life Fullness->Overall Satiety->Overall Bloating->Overall G General Experimental Workflow for an this compound Clinical Trial Screen Patient Screening (Rome III/IV Criteria for FD) Baseline Baseline Assessment - Symptom Diaries (Likert Scale) - QoL Questionnaires (SF-NDI) - Gastric Motility Tests Screen->Baseline Random Randomization Baseline->Random Aco_Arm Treatment Arm: This compound (e.g., 100 mg t.i.d.) Random->Aco_Arm Placebo_Arm Control Arm: Placebo Random->Placebo_Arm Period Treatment Period (e.g., 4 Weeks) Aco_Arm->Period Placebo_Arm->Period Endpoint Endpoint Assessment - Primary: OTE Responder Rate - Secondary: Symptom Scores, QoL, Motility Changes Period->Endpoint Followup Post-Treatment Follow-up (e.g., 4 Weeks) Endpoint->Followup Analysis Data Analysis (Full Analysis Set) Followup->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Acotiamide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia. Its mechanism of action involves the enhancement of cholinergic transmission in the upper gastrointestinal (GI) tract. In vivo rodent models are crucial for the preclinical evaluation of this compound's efficacy and mechanism of action. These application notes provide detailed protocols for commonly used rodent models to assess the effects of this compound on gastric emptying and intestinal transit.

Mechanism of Action

This compound enhances gastric motility through a dual mechanism.[1][2][3] It inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh), and also acts as an antagonist at presynaptic M1 and M2 muscarinic receptors.[1][3][4] This dual action leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling, which stimulates smooth muscle contractions in the stomach and improves gastric emptying.[1]

Signaling Pathway of this compound

Acotiamide_Mechanism cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell Acotiamide_M1R This compound M1R M1 Receptor Acotiamide_M1R->M1R Antagonizes Acotiamide_M2R This compound M2R M2 Receptor Acotiamide_M2R->M2R Antagonizes ACh_Release Acetylcholine (ACh) Release M1R->ACh_Release Inhibits M2R->ACh_Release Inhibits ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse Increases M3R M3 Receptor ACh_Synapse->M3R Activates AChE Acetylcholinesterase (AChE) AChE->ACh_Synapse Degrades Acotiamide_AChE This compound Acotiamide_AChE->AChE Inhibits Contraction Increased Gastric Motility & Emptying M3R->Contraction

Caption: Mechanism of action of this compound.

Experimental Protocols

Gastric Emptying Assay (Phenol Red Method)

This protocol measures the rate of gastric emptying of a liquid meal in rodents.

Materials:

  • Phenol Red solution (0.5 mg/mL in 5% glucose solution)

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (TCA) solution

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

Procedure:

  • Fast rodents (rats or mice) for 18-24 hours with free access to water.

  • Administer this compound or vehicle subcutaneously (s.c.) at the desired dose.

  • After 30 minutes, administer 1.5 mL (for rats) or 0.3 mL (for mice) of the Phenol Red solution via oral gavage.

  • Euthanize the animals by cervical dislocation 20 minutes after gavage.

  • Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.

  • Homogenize the stomach in 10 mL of 0.1 N NaOH.

  • Allow the homogenate to settle for 1 hour at room temperature.

  • Take a 1 mL aliquot of the supernatant and add 50 µL of 20% TCA to precipitate proteins.

  • Centrifuge the sample at 2800 rpm for 20 minutes.

  • To 75 µL of the resulting supernatant, add 100 µL of 0.5 N NaOH.

  • Measure the absorbance of the final solution at 570 nm using a spectrophotometer.

  • A control group of animals should be euthanized immediately after administration of the phenol red meal to determine the initial amount of phenol red administered.

  • Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of 0-minute control)) x 100

Intestinal Transit Study (Charcoal Meal Method)

This protocol assesses the effect of this compound on the transit of a non-absorbable marker through the small intestine.

Materials:

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)

  • Ruler

Procedure:

  • Fast rodents for 18-24 hours with free access to water.

  • Administer this compound or vehicle (s.c.) at the desired dose.

  • After 30 minutes, administer 1 mL (for rats) or 0.2 mL (for mice) of the charcoal meal suspension via oral gavage.

  • Euthanize the animals by cervical dislocation 20-30 minutes after the charcoal meal administration.

  • Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.

  • Lay the intestine flat on a clean surface without stretching.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

Restraint Stress-Induced Delayed Gastric Emptying Model

This model is used to evaluate the efficacy of this compound in a condition that mimics stress-induced functional dyspepsia.

Procedure:

  • Acclimate rodents to the restraint cages for a few days prior to the experiment.

  • On the day of the experiment, place the animals in the restraint cages for a period of 1 to 2 hours.

  • Following the restraint period, administer this compound or vehicle (s.c.).

  • Proceed with the Gastric Emptying Assay as described in Protocol 1.

  • A non-stressed control group should also be included to confirm the induction of delayed gastric emptying by restraint stress.

Experimental Workflow

Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_assays Experimental Assays Fasting Fast Rodents (18-24h) Dosing Administer this compound or Vehicle (s.c.) Fasting->Dosing Marker_Admin Administer Marker (Phenol Red or Charcoal) Dosing->Marker_Admin 30 min Euthanasia Euthanize Animals (20-30 min post-marker) Marker_Admin->Euthanasia Dissection Dissect Stomach & Small Intestine Euthanasia->Dissection Measurement Measure Gastric Emptying or Intestinal Transit Dissection->Measurement

Caption: General experimental workflow.

Data Presentation

Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Restraint Stress-Induced Delay
Treatment GroupDose (mg/kg, s.c.)Gastric Emptying (%)
Non-Stressed ControlVehicle55.2 ± 3.5
Restraint Stress + VehicleVehicle30.1 ± 2.8*
Restraint Stress + this compound1045.8 ± 4.1#
Restraint Stress + this compound3052.3 ± 3.9#

Data are presented as mean ± SEM. *p<0.05 vs. Non-Stressed Control. #p<0.05 vs. Restraint Stress + Vehicle. (Data are representative and compiled from literature[5])

Table 2: Dose-Dependent Effect of this compound on Gastric Antral Motility in Normal Rats
Treatment GroupDose (mg/kg, s.c.)Increase in Motility Index (%)
Vehicle-Baseline
This compound30Markedly Enhanced
This compound100Markedly Enhanced

(Qualitative data based on findings from Kawachi et al., 2011[6])

Table 3: Effect of this compound on Gastric Emptying in a Clonidine-Induced Hypomotility Rat Model
Treatment GroupDose (mg/kg, s.c.)Improvement in Delayed Gastric Emptying
Clonidine + Vehicle--
Clonidine + this compound100Significant Improvement

(Qualitative data based on findings from Kawachi et al., 2011[6])

Discussion

The provided protocols are standard methods for assessing prokinetic activity in rodents. The restraint stress model is particularly relevant for studying compounds like this compound, as stress is a known factor in functional dyspepsia.[5] It is important to note that this compound may not significantly affect gastric emptying in healthy, non-stressed animals but shows a more pronounced effect in models of delayed gastric emptying.[5] When designing experiments, appropriate control groups are essential for robust data interpretation. Dose-response studies are also recommended to determine the optimal therapeutic window for this compound in the chosen model. The selection of the animal model and the specific experimental parameters should be guided by the research question being addressed.

References

Application Notes and Protocols: Scintigraphy-Based Gastric Emptying Measurement with Acotiamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a novel prokinetic agent indicated for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome. Its mechanism of action involves the enhancement of acetylcholine (ACh) signaling in the enteric nervous system. This compound acts as an antagonist of presynaptic muscarinic M1 and M2 autoreceptors and as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades ACh.[1][2] This dual action leads to increased ACh levels in the synaptic cleft, thereby enhancing gastric motility and accommodation.

Gastric emptying scintigraphy is the gold standard for the quantitative assessment of gastric motility. This technique provides a non-invasive and physiological measurement of the rate at which a radiolabeled meal is emptied from the stomach. This document provides detailed application notes and protocols for the use of gastric emptying scintigraphy in clinical and preclinical research involving this compound.

Data Presentation

The following tables summarize the quantitative data from a key clinical trial investigating the effect of this compound on gastric emptying in patients with functional dyspepsia, as measured by scintigraphy.

Table 1: Effect of this compound on Gastric Emptying Half-Time (T50) in Functional Dyspepsia Patients

Treatment GroupNGastric Emptying T50 (minutes, Mean ± SD)p-value (vs. Placebo)
This compound (100 mg t.i.d.)22Data not available in the abstract0.02
Placebo24Data not available in the abstract0.59

Data from Nakamura K, et al. J Gastroenterol. 2017;52(5):602-610. While the study reported a significant acceleration in gastric emptying with this compound, the precise mean and standard deviation values for T50 were not available in the reviewed abstract.[3][4]

Table 2: Gastric Accommodation in Functional Dyspepsia Patients Treated with this compound

Treatment GroupNChange in Gastric Accommodation (%)p-value (vs. Placebo)
This compound (100 mg t.i.d.)22Significantly increased0.04
Placebo24No significant change0.08

Data from Nakamura K, et al. J Gastroenterol. 2017;52(5):602-610.[3][4]

Experimental Protocols

Standardized Gastric Emptying Scintigraphy Protocol

This protocol is based on the consensus recommendations for gastric emptying scintigraphy.

1. Patient Preparation:

  • Patients should fast overnight or for a minimum of 8 hours before the study.

  • Medications that may affect gastric motility should be discontinued for an appropriate period before the study, as determined by the investigator.

  • Female patients of childbearing potential should be studied during the follicular phase of their menstrual cycle (days 1-10) to minimize hormonal effects on gastric emptying.

2. Radiopharmaceutical and Meal Preparation:

  • Radiopharmaceutical: 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid.

  • Standard Meal: A low-fat, egg-white meal is the standard. This typically consists of:

    • Two large eggs (or equivalent volume of liquid egg whites) labeled with 99mTc-sulfur colloid.

    • Two slices of white bread.

    • 30 g of jam or jelly.

    • 120 mL of water.

  • Preparation:

    • Mix the 99mTc-sulfur colloid with the liquid egg whites.

    • Cook the egg whites until solid (e.g., in a microwave or on a non-stick pan).

    • Serve the cooked, radiolabeled eggs with the bread, jam, and water.

    • The patient should consume the entire meal within 10 minutes.

3. Image Acquisition:

  • Gamma Camera: A large field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator.

  • Energy Window: 20% window centered at 140 keV for 99mTc.

  • Imaging Schedule:

    • Acquire anterior and posterior images immediately after meal ingestion (time 0).

    • Repeat imaging at 1, 2, and 4 hours post-ingestion.

    • Each image should be acquired for 1-2 minutes.

  • Patient Positioning: The patient should be in an upright (sitting or standing) position for the meal ingestion and imaging to reflect physiological gastric emptying.

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on both the anterior and posterior images for each time point.

  • The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

  • The counts are decay-corrected to the time of the first image (time 0).

  • Gastric retention at each time point is calculated as a percentage of the initial counts at time 0.

  • The primary endpoint is typically the percentage of gastric retention at 4 hours. A value greater than 10% is generally considered delayed gastric emptying.

  • The gastric emptying half-time (T50), the time it takes for 50% of the radiolabeled meal to empty from the stomach, can also be calculated by fitting the data to a power exponential function.

Mandatory Visualizations

Signaling Pathway of this compound

Acotiamide_Mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell ACh_vesicle ACh Vesicles ACh_release ACh Release ACh_vesicle->ACh_release M1_M2_receptor Muscarinic M1/M2 Autoreceptors M1_M2_receptor->ACh_release Inhibits (-) ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Acotiamide_muscarinic This compound Acotiamide_muscarinic->M1_M2_receptor Antagonizes AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation Postsynaptic_receptor Postsynaptic Muscarinic Receptors ACh_synapse->Postsynaptic_receptor Binds and Activates Acotiamide_AChE This compound Acotiamide_AChE->AChE Inhibits Contraction Increased Gastric Motility and Contraction Postsynaptic_receptor->Contraction

Caption: Mechanism of Action of this compound at the Enteric Neuron Synapse.

Experimental Workflow for Gastric Emptying Scintigraphy

Scintigraphy_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting, Medication Hold) Meal_Prep Radiolabeled Meal Preparation (99mTc-egg white) Patient_Prep->Meal_Prep Meal_Ingestion Meal Ingestion (<10 minutes) Meal_Prep->Meal_Ingestion Imaging_0h Imaging at 0 hours (Anterior/Posterior) Meal_Ingestion->Imaging_0h Imaging_1h Imaging at 1 hour Imaging_0h->Imaging_1h Imaging_2h Imaging at 2 hours Imaging_1h->Imaging_2h Imaging_4h Imaging at 4 hours Imaging_2h->Imaging_4h ROI_Drawing Draw Regions of Interest (ROI) over the stomach Imaging_4h->ROI_Drawing Geometric_Mean Calculate Geometric Mean of Counts ROI_Drawing->Geometric_Mean Decay_Correction Decay Correction of Counts Geometric_Mean->Decay_Correction Retention_Calculation Calculate % Gastric Retention Decay_Correction->Retention_Calculation T50_Calculation Calculate Gastric Emptying T50 Retention_Calculation->T50_Calculation

Caption: Workflow for Scintigraphy-Based Gastric Emptying Measurement.

Logical Relationship of this compound's Dual Mechanism

Acotiamide_Logic cluster_mechanisms Dual Mechanism of Action This compound This compound Administration Muscarinic_Antagonism Antagonism of Presynaptic M1/M2 Autoreceptors This compound->Muscarinic_Antagonism AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) This compound->AChE_Inhibition Increased_ACh Increased Acetylcholine (ACh) in Synaptic Cleft Muscarinic_Antagonism->Increased_ACh AChE_Inhibition->Increased_ACh Enhanced_Motility Enhanced Gastric Motility and Accommodation Increased_ACh->Enhanced_Motility Symptom_Improvement Improvement in Functional Dyspepsia Symptoms Enhanced_Motility->Symptom_Improvement

Caption: Logical Flow of this compound's Therapeutic Effect.

References

Application Note: A Validated Stability-Indicating HPLC Assay for Acotiamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acotiamide is a prokinetic agent that enhances gastrointestinal (GI) motility by acting as an acetylcholinesterase inhibitor.[1][][3] It is primarily used for the treatment of functional dyspepsia, alleviating symptoms such as postprandial fullness and upper abdominal bloating.[3] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop and validate a stability-indicating assay method. This method can quantify the drug in the presence of its degradation products, which may form during storage or manufacturing.

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk and pharmaceutical dosage forms. The protocol is designed to meet the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column : Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) or equivalent.[6][7][8]

  • Reagents :

    • This compound Hydrochloride Hydrate reference standard.

    • Methanol (HPLC Grade).

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade).

    • Triethylamine (TEA) (AR Grade).[6][7][8]

    • Hydrochloric Acid (HCl) (AR Grade).

    • Sodium Hydroxide (NaOH) (AR Grade).

    • Hydrogen Peroxide (H₂O₂) (AR Grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the assay is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Stationary PhaseHypersil BDS C18 (250 mm x 4.6 mm, 5µm)[6][7][8]
Mobile PhaseWater (pH 4.5, adjusted with ortho-phosphoric acid) : Methanol : TEA (45:55:0.1, v/v/v)[6][7][8]
Flow Rate1.0 mL/min[6][7][8]
Detection Wavelength222 nm[6][7][8]
Column TemperatureAmbient or 40 °C[4]
Injection Volume20 µL[5]
Mode of ElutionIsocratic[4]
Retention TimeApproximately 4.420 min[6][7][8]
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of this compound HCl Hydrate and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[7]

  • Working Standard Solution (10 µg/mL) : Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[7]

  • Sample Solution (from Tablets) : Weigh and powder 20 tablets to determine the average weight. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, shake for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm nylon filter. Further dilute 1 mL of this filtrate to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.[7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[4][5] A stock solution of this compound (e.g., 1000 µg/mL) is used for these studies.[4]

  • Acid Degradation : Take 5 mL of the stock solution, add 1 mL of 1N HCl, and heat in a water bath at 100°C for 3 hours. Cool the solution and neutralize it with 1N NaOH before diluting to a final concentration.[4]

  • Base Degradation : Take 5 mL of the stock solution, add 1 mL of 0.5N NaOH, and heat in a water bath at 100°C for 3 hours. Cool and neutralize the solution with 0.5N HCl before dilution.[4]

  • Oxidative Degradation : Treat 1 ml of the standard solution with 1 ml of 30% H₂O₂ at room temperature for 24 hours. Dilute to the final concentration.

  • Thermal Degradation : Expose the solid drug powder in an oven at 60°C for 4 hours.[5] After exposure, weigh an appropriate amount, dissolve, and dilute to the final concentration.[5]

  • Photolytic Degradation : Expose the drug substance to UV light (254 nm) and fluorescent light for a specified period as per ICH Q1B guidelines.[5] Prepare a solution from the exposed sample for analysis.

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis1N HCl, 100°C, 3hSignificant degradation observed.[4]
Base Hydrolysis0.5N NaOH, 100°C, 3hSignificant degradation observed, often faster than acidic degradation.[4]
Oxidation30% H₂O₂, RT, 24hThe drug is relatively stable with minor degradation.[4]
Dry Heat (Thermal)60°C, 4hThe drug is relatively stable.[4]
PhotolysisUV light & Fluorescent lightThe drug is relatively stable under photolytic conditions.[4]

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[4][9]

Workflow Diagrams

G cluster_dev HPLC Method Development Workflow LitSurvey Literature Survey & Method Scouting Optimization Optimization of Chromatographic Conditions (Mobile Phase, Column, Flow Rate) LitSurvey->Optimization Initial Parameters SystemSuitability System Suitability Testing Optimization->SystemSuitability Optimized Conditions FinalMethod Finalize Method Parameters SystemSuitability->FinalMethod Meets Criteria

Caption: Workflow for HPLC Method Development and Optimization.

G cluster_val Stability-Indicating Method Validation Workflow ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Specificity Specificity Assessment (Peak Purity & Resolution) ForcedDeg->Specificity Generate Degradants Validation Validation Parameters (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Specificity->Validation Method is Specific ValidatedMethod Validated Stability- Indicating Method Validation->ValidatedMethod All Parameters Pass

Caption: Workflow for Validation of the Stability-Indicating Method.

Validation Parameters
  • Specificity : The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Verified by analyzing stressed samples and ensuring no interference from degradation peaks at the retention time of this compound.

  • Linearity : Assessed over a concentration range of 5-15 µg/mL.[6][7] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

  • Accuracy (% Recovery) : Determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is calculated.

  • Precision :

    • Repeatability (Intra-day) : Analysis of multiple samples of the same concentration during the same day.

    • Intermediate Precision (Inter-day) : Analysis performed on different days to assess variability. The results are expressed as % Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : Calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S).[8]

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.2 mL/min) and mobile phase composition.[8]

Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 21.15
Theoretical Plates (N)N > 20006500
%RSD of Peak Areas≤ 2.0%0.8%

Table 4: Linearity and Range

ParameterResult
Linearity Range5 - 15 µg/mL[6][7]
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.999

Table 5: Accuracy (% Recovery)

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8(Mean Result)99.45% - 99.75%[4]
100%10(Mean Result)(Result)
120%12(Mean Result)(Result)

Table 6: Precision (%RSD)

Precision TypeConcentration (µg/mL)%RSD
Repeatability (Intra-day)10< 2%[4]
Intermediate (Inter-day)10< 2%[4]

Table 7: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD)0.36 µg/mL[4]
Limit of Quantification (LOQ)1.10 µg/mL[4]
RobustnessThe method is robust; no significant changes in results with minor variations.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in the presence of its degradation products.[4][7] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The most significant degradation was observed under acid and base hydrolysis conditions.[4]

References

Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling for Acotiamide: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acotiamide is a novel gastroprokinetic agent approved for the treatment of functional dyspepsia, particularly postprandial distress syndrome.[1] It enhances gastric motility and accommodation primarily by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic receptors in the upper gastrointestinal tract, leading to increased acetylcholine (ACh) concentrations.[1][2] Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a valuable tool in the development of this compound, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and the translation of these findings from preclinical species to humans.[3][4][5]

This application note provides a comprehensive overview of the application of PBPK modeling for this compound, detailing its use in characterizing pharmacokinetic profiles and elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in applying PBPK modeling to similar gastrointestinal drugs.

PBPK Modeling in this compound Development

PBPK models for this compound have been instrumental in understanding its unique distribution to the stomach, a key aspect of its pharmacological activity. These models integrate drug-specific data with physiological information to simulate the concentration-time profiles of this compound in various tissues, particularly the stomach.

A notable application is the development of a PBPK and pharmacodynamic (PBPK/PD) model in rats to investigate the relationship between this compound concentrations in the blood and stomach and its inhibitory effect on AChE.[6][7] This model successfully described the biexponential elimination of this compound from both blood and stomach and highlighted the importance of a carrier-mediated process for its distribution into the stomach.[6][8]

Key Findings from this compound PBPK Modeling:
  • Carrier-Mediated Stomach Distribution: PBPK modeling supported the hypothesis that this compound's distribution to the stomach is not a simple passive diffusion process but involves a carrier-mediated uptake.[6][9] This is evidenced by the dose-dependent saturation of influx permeability into the stomach.[9]

  • Compartmentalization within the Stomach: The model proposed a multi-compartment structure for the stomach, including a vascular space, a precursor pool, and a deep pool, to accurately describe the drug's disposition.[6][8] this compound in the precursor pool is considered crucial for its pharmacological action.[6][7][8]

  • Correlation of Stomach Concentration with Pharmacodynamics: The PBPK/PD model established a quantitative link between the concentration of this compound in the stomach's precursor pool and the inhibition of AChE, leading to an increase in ACh levels.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data derived from PBPK modeling and associated experimental studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSource
50% Inhibitory Concentration (IC50) for AChE1.79 μM[6][7]
Stomach-to-Plasma Concentration Ratio (Kp,app,in vivo)2.4 to 4.1 mL/g of tissue (concentration-dependent)[9]
Unbound Concentration Ratio (Stomach to Plasma) at Steady State2.8[9]
Predicted In Vitro Kp,app for Stomach2.2[9]

Table 2: PBPK Model Parameters for this compound in Rat Stomach

ParameterDescriptionValueSource
V1 (ml/kg)Volume of central compartment302[8]

Experimental Protocols

Detailed methodologies are crucial for the successful development and validation of PBPK models. The following sections describe the key experimental protocols employed in the characterization of this compound for PBPK modeling.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on AChE activity.

Materials:

  • This compound hydrochloride

  • Recombinant human AChE

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a series of this compound dilutions in phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to all wells.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the concentration-time profiles of this compound in blood and stomach tissue following intravenous administration.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Administer a single intravenous dose of this compound to the rats.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples via the jugular vein.

  • At the same time points, euthanize a subset of animals and excise the stomach tissue.

  • Process the blood samples to obtain plasma.

  • Homogenize the stomach tissue in an appropriate buffer.

  • Extract this compound from plasma and stomach homogenates using a suitable organic solvent.

  • Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Plot the mean plasma and stomach concentrations of this compound against time.

Protocol 3: Tissue Protein Binding Assay

Objective: To determine the extent of this compound binding to stomach tissue proteins.

Procedure:

  • Prepare stomach tissue homogenates from untreated rats.

  • Incubate known concentrations of this compound with the tissue homogenates for a sufficient period to reach equilibrium.

  • Separate the unbound drug from the protein-bound drug using techniques like equilibrium dialysis or ultrafiltration.

  • Measure the concentration of this compound in the protein-free fraction (unbound concentration) and the total concentration in the homogenate.

  • Calculate the fraction unbound (fu) in the tissue homogenate.

Visualizations

The following diagrams illustrate key concepts related to the application of PBPK modeling for this compound.

Caption: this compound's dual mechanism of action.

PBPK_Model_Development_Workflow cluster_data Data Collection cluster_model Model Building & Refinement cluster_validation Model Validation & Application in_vitro In Vitro Data (Metabolism, Permeability, Protein Binding) structure Define Model Structure (Compartments, Pathways) in_vitro->structure in_vivo In Vivo Data (Rat PK Studies) in_vivo->structure validation Model Validation (Comparison with experimental data) in_vivo->validation phys Physiological Parameters (Tissue Volumes, Blood Flows) phys->structure params Parameter Estimation structure->params refinement Model Refinement params->refinement refinement->validation simulation Simulations & Predictions (Human PK, DDI) validation->simulation

Caption: Workflow for PBPK model development.

Acotiamide_Stomach_Distribution_Model cluster_stomach Stomach Tissue Blood Blood Compartment (this compound) Vascular Vascular Space Blood->Vascular Rapid Equilibrium Precursor Precursor Pool (Unbound this compound) Vascular->Precursor Carrier-Mediated Transport Precursor->Blood Efflux Deep Deep Pool (Nonspecific Binding) Precursor->Deep Slow Equilibrium

Caption: PBPK model of this compound distribution in the stomach.

Conclusion

The application of PBPK modeling has been pivotal in advancing the understanding of this compound's pharmacokinetics and pharmacodynamics. By integrating in vitro and in vivo data, PBPK models have provided a mechanistic framework to explain the drug's targeted distribution to the stomach and to link its tissue concentration to its pharmacological effect. This approach not only enhances preclinical to clinical translation but also serves as a powerful predictive tool in drug development. The methodologies and findings presented here offer a valuable resource for researchers applying PBPK modeling to other gastroprokinetic agents and drugs with target-site specific distribution.

References

Troubleshooting & Optimization

Troubleshooting Acotiamide Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Acotiamide in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a weakly basic drug that is poorly soluble in water.[1][2] Its solubility is highly dependent on the pH of the medium. The commercially available form is typically this compound hydrochloride trihydrate.[3][4] The hydrochloride salt form generally exhibits better aqueous solubility compared to the free base.

Q2: I am having trouble dissolving this compound hydrochloride in water. What is the expected solubility?

The reported aqueous solubility of this compound hydrochloride varies slightly across different sources, which may be due to differences in the solid-state form (e.g., different hydrates or solvates) and experimental conditions.[3][5] Generally, the solubility in water is reported to be in the range of 5 mg/mL to 20 mg/mL.[5][6][7] One supplier notes a solubility of 20 mg/mL in water, resulting in a clear solution, potentially with warming.[6] Another indicates a solubility of 5 mg/mL.[5][7]

Q3: My this compound hydrochloride is not dissolving in acidic buffer (e.g., pH 1.2 HCl). Why is this happening?

While this compound is a weakly basic drug, and its solubility is expected to increase in acidic conditions due to protonation, some studies have reported that this compound hydrochloride hydrate dissolves poorly in pH 1.2 hydrochloric acid medium.[4] This could be attributed to the common ion effect, where the presence of chloride ions from the buffer can suppress the dissolution of the hydrochloride salt. Additionally, the specific solid-state form of the compound can significantly influence its dissolution profile.[3]

Q4: In which aqueous buffers is this compound hydrochloride expected to have better solubility?

Studies have shown that this compound hydrochloride has been successfully dissolved in phosphate buffer at pH 6.8 and acetate buffer at pH 4.0.[4][8] The dissolution rate in phosphate buffer pH 6.8 has been reported to be quite rapid.[8] The choice of buffer should be guided by the specific requirements of your experiment, including the desired pH and the potential for buffer-drug interactions.

Q5: My solution appears cloudy or forms a precipitate after initial dissolution. What could be the cause?

This may indicate that the solution is supersaturated and the compound is precipitating out of solution. This can happen if the initial dissolution was aided by heating or the use of a co-solvent, and the subsequent conditions (e.g., cooling to room temperature, dilution into an aqueous buffer) do not support the solubility of that concentration. It is also possible that the pH of the final solution is not optimal for maintaining this compound in its dissolved state.

Q6: Can I use organic co-solvents to improve the solubility of this compound in my aqueous buffer?

Yes, using a water-miscible organic co-solvent can be an effective strategy to enhance the solubility of poorly soluble drugs.[9] For this compound, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents.[5][7] However, it is crucial to consider the final concentration of the co-solvent in your experimental system, as it may interfere with biological assays. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is minimal and does not exceed the tolerance of your assay.

Q7: Are there any other formulation strategies I can consider in the lab to improve this compound solubility for my experiments?

Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[9][10]

  • Use of Excipients: Surfactants, cyclodextrins, and polymers can be used to improve wetting and solubilization.[10][11][12] For instance, the use of polyethylene glycol (PEG) has been described in a method to improve this compound's solubility.[13]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier like PVP K30 can significantly enhance its dissolution rate.[2]

Quantitative Data Summary

The following tables summarize the reported physicochemical and solubility data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₀N₄O₅S[14]
Molecular Weight450.6 g/mol [14]
pKa (Strongest Acidic)8.24[1]
pKa (Strongest Basic)9.62[1]
logP1.62 - 3.12[1]
Water Solubility0.0191 mg/mL (predicted)[1]

Table 2: Solubility of this compound Hydrochloride

SolventFormSolubilitySource
WaterHydrochloride20 mg/mL (clear solution, may require warming)[6]
WaterHydrochloride5 mg/mL[5][7]
DMSOHydrochloride≥100 mg/mL[5][7]
EthanolHydrochloride20 mg/mL[5][7]
pH 1.2 HClHydrochloride HydratePoorly soluble[4]
pH 4.0 Acetate BufferHydrochloride HydrateSoluble (dissolution >80% in 30 min for a formulation)[4]
pH 6.8 Phosphate BufferHydrochloride HydrateSoluble (dissolution >80% in 30 min for a formulation)[4][8]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of this compound hydrochloride in a specific aqueous buffer.

  • Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of the desired aqueous buffer in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a filter that does not bind the compound (e.g., a 0.22 µm PVDF filter).

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride for subsequent dilution in aqueous buffers.

  • Solvent Selection: Choose a suitable water-miscible organic solvent in which this compound hydrochloride is highly soluble, such as DMSO or ethanol.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride.

  • Dissolution: Add the organic solvent to the weighed powder in a volumetric flask. Use a volume that will result in a high but stable concentration (e.g., 50-100 mg/mL in DMSO).

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

  • Usage: Before use, allow the stock solution to thaw completely and reach room temperature. Dilute the stock solution into the desired aqueous buffer to achieve the final working concentration, ensuring the final organic solvent concentration is compatible with the experimental system.

Visualizations

Acotiamide_Solubility_Troubleshooting_Workflow cluster_ph pH Considerations cluster_co_solvent Co-solvent Strategy cluster_other Advanced Strategies start Start: Dissolving this compound in Aqueous Buffer issue Issue Encountered: Poor Dissolution / Precipitation start->issue check_form 1. Verify the form of this compound (e.g., hydrochloride, hydrate) issue->check_form First Step other_strategies 4. Explore other formulation strategies issue->other_strategies If basic methods fail check_ph 2. Check the pH of the buffer check_form->check_ph ph_low Is pH acidic (e.g., 1.2)? Consider common ion effect for HCl salt. check_ph->ph_low If acidic ph_neutral Is pH neutral to slightly basic? (e.g., pH 6.8 Phosphate Buffer) check_ph->ph_neutral If neutral/basic consider_co_solvent 3. Consider using a co-solvent create_stock Create a concentrated stock in DMSO or Ethanol consider_co_solvent->create_stock particle_reduction Particle Size Reduction other_strategies->particle_reduction excipients Use of Excipients (e.g., Surfactants, Cyclodextrins) other_strategies->excipients solid_dispersion Solid Dispersion other_strategies->solid_dispersion solution_clear Solution is Clear ph_low->consider_co_solvent ph_neutral->consider_co_solvent dilute Dilute stock into aqueous buffer create_stock->dilute dilute->solution_clear particle_reduction->solution_clear excipients->solution_clear solid_dispersion->solution_clear

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway_Acotiamide_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_breakdown Acetylcholine (ACh) Breakdown AChE->ACh_breakdown Catalyzes ACh_concentration Increased Acetylcholine (ACh) Concentration AChE->ACh_concentration Inhibition leads to GI_motility Enhanced Gastrointestinal Motility ACh_concentration->GI_motility Promotes

Caption: Simplified signaling pathway of this compound's prokinetic action.

References

Technical Support Center: Optimizing Acotiamide Dosage for In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing acotiamide dosage for in vivo studies in rats. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies in rats?

A1: Based on published literature, a common starting dose for subcutaneous (s.c.) administration of this compound in rats is in the range of 10-100 mg/kg.[1][2] For oral gavage, doses of 3-30 mg/kg have been used.[3] The optimal dose will depend on the specific research question, the rat model used, and the endpoint being measured. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q2: How should I prepare this compound for administration to rats?

A2: this compound hydrochloride hydrate has low solubility in water.[4] For subcutaneous or intravenous administration, it can be dissolved in a 5% glucose solution.[5] For oral gavage and other routes where solubility is a concern, various formulations can be used. These include dissolving the compound in a vehicle such as DMSO mixed with PEG300, Tween 80, and saline, or suspending it in 0.5% carboxymethyl cellulose.[3] It is crucial to ensure the final solution is clear and homogenous before administration.

Q3: What are the common challenges encountered when administering this compound to rats?

A3: Common challenges include issues with solubility, as mentioned above. For oral gavage, there is a risk of esophageal or stomach perforation and aspiration pneumonia if not performed correctly.[6] For subcutaneous injections, improper technique can lead to skin irritation or leakage of the compound. It is essential to use proper restraint techniques and appropriate needle sizes for the administration route.

Q4: How can I model functional dyspepsia in rats to test the efficacy of this compound?

A4: A widely used and effective method is the restraint stress-induced model. This model has been shown to induce delayed gastric emptying and feeding inhibition in rats, mimicking symptoms of functional dyspepsia.[7][8][9] this compound has been demonstrated to reverse these stress-induced effects.[7][9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in solution - Low solubility in the chosen vehicle.- Incorrect pH of the solution.- Use a co-solvent system such as DMSO/PEG300/Tween 80/saline.[3]- Prepare a suspension in 0.5% carboxymethyl cellulose.[3]- Adjust the pH of the vehicle if appropriate for the compound's stability.
High variability in experimental results - Inconsistent dosing volume or technique.- Stress induced in animals during handling and administration.- Individual differences in rat metabolism.- Ensure all personnel are thoroughly trained in the administration technique.- Acclimatize animals to handling and the experimental procedures to minimize stress.- Use a sufficient number of animals per group to account for biological variability and randomize animal allocation.
Animal distress after oral gavage (e.g., coughing, difficulty breathing) - Accidental administration into the trachea (aspiration).- Esophageal or stomach injury.- Immediately cease the procedure. Euthanize the animal if severe respiratory distress is observed.[6]- Review and refine the gavage technique. Ensure the gavage needle is correctly measured and inserted.- Consider using flexible feeding tubes instead of rigid needles.[11]
Leakage of substance from subcutaneous injection site - Injection volume is too large for the site.- Needle was not inserted deep enough into the subcutaneous space.- Reduce the injection volume per site or use multiple injection sites.- Ensure the needle fully penetrates the skin and is in the "tent" of skin created before injecting.[12][13]

Quantitative Data on this compound Effects in Rats

Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound in Rats

ParameterValueSpecies/TissueReference
IC50 for Acetylcholinesterase (AChE)1.79 µMRat Stomach[3]
IC50 for Acetylcholinesterase (AChE)2.3 µmol/lRat Stomach[1]
Stomach Tissue Concentration (30 min post 30 mg/kg s.c.)27.9 µMRat Stomach[14]
Unbound Stomach to Plasma Concentration Ratio (steady state)2.8Rat[15]

Table 2: Effects of this compound on Gastric Motility in Rat Models

Rat ModelThis compound Dose (s.c.)Observed EffectReference
Normal30 and 100 mg/kgMarkedly enhanced gastric antral motility[1]
Clonidine-induced hypomotility100 mg/kgImproved gastric antral hypomotility[1]
Clonidine-induced delayed gastric emptying100 mg/kgImproved delayed gastric emptying[1]
Restraint stress-induced delayed gastric emptyingNot specifiedSignificantly improved delayed gastric emptying[7]
Vagal nerve stimulation10 mg/kgEnhanced gastric body contractions[1]

Experimental Protocols

Restraint Stress-Induced Functional Dyspepsia Model in Rats

This protocol is adapted from studies demonstrating the efficacy of this compound in a stress-induced model of delayed gastric emptying.[7][9][10]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Restraint stress cages or tubes that restrict movement without causing injury

  • Test meal (e.g., non-nutrient, semi-solid, or liquid meal with a marker such as phenol red or radioactive tracer)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Fast the rats for 18-24 hours with free access to water.

  • On the day of the experiment, randomly assign rats to control and stress groups.

  • Place the rats in the stress group into the restraint cages for a period of 1-3 hours. The duration may need to be optimized for your specific strain and conditions.

  • Following the stress period, administer this compound or vehicle control via the desired route (e.g., subcutaneous injection or oral gavage).

  • After a predetermined time (e.g., 30 minutes), administer the test meal to all rats.

  • At a specific time point after the meal (e.g., 30-60 minutes), euthanize the rats.

  • Carefully clamp the pylorus and cardia to prevent leakage of stomach contents.

  • Excise the stomach and measure the amount of the marker remaining to determine the gastric emptying rate.

Subcutaneous (s.c.) Administration of this compound in Rats

This protocol provides a general guideline for subcutaneous injection in rats.[12][13][16]

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate restraint device or technique

Procedure:

  • Prepare the this compound solution at the desired concentration in a sterile vehicle.

  • Gently restrain the rat. The loose skin over the back, between the shoulder blades, is a common injection site.

  • Lift the skin to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Gently pull back on the plunger to ensure you have not entered a blood vessel (you should see negative pressure).

  • Inject the solution slowly.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the rat to its cage and monitor for any adverse reactions.

Oral Gavage Administration of this compound in Rats

This protocol outlines the procedure for administering substances directly into the stomach of a rat via oral gavage.[6][11][17][18]

Materials:

  • This compound solution or suspension

  • Sterile syringes

  • Appropriately sized gavage needle (a flexible tube or a rigid, ball-tipped needle)

  • Appropriate restraint technique

Procedure:

  • Prepare the this compound formulation.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.

  • Securely restrain the rat in an upright position.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Advance the needle to the pre-measured mark.

  • Administer the solution slowly.

  • Withdraw the needle in a smooth, swift motion.

  • Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

Visualizations

Signaling Pathways

Acotiamide_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Acotiamide_M This compound M1_M2 M1/M2 Autoreceptors Acotiamide_M->M1_M2 Antagonism ACh_release Acetylcholine (ACh) Release M1_M2->ACh_release Inhibition ACh Acetylcholine (ACh) ACh_release->ACh M3 M3 Muscarinic Receptor ACh->M3 Activation Acotiamide_AChE This compound AChE Acetylcholinesterase (AChE) Acotiamide_AChE->AChE Inhibition AChE->ACh Degradation Contraction Increased Gastric Motility and Contraction M3->Contraction

Caption: this compound's dual mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Acclimatize Acclimatize Rats (1 week) Fast Fast Rats (18-24 hours) Acclimatize->Fast Randomize Randomize into Groups (Control vs. Stress) Fast->Randomize Stress Induce Restraint Stress (1-3 hours) Randomize->Stress No_Stress No Stress (Control Group) Randomize->No_Stress Administer Administer this compound or Vehicle Stress->Administer No_Stress->Administer Test_Meal Administer Test Meal Administer->Test_Meal Euthanize Euthanize Rats Test_Meal->Euthanize Measure Measure Gastric Emptying Euthanize->Measure

Caption: Workflow for restraint stress model.

References

Technical Support Center: Acotiamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Acotiamide in cell-based assays. The information aims to help minimize artifacts and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be aware of for my cell-based assay design?

A1: this compound is primarily a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3][4] This means it increases the concentration of acetylcholine (ACh) in the vicinity of cells that produce it. Additionally, this compound can act as an antagonist at muscarinic M1 and M2 receptors.[5][6] Both of these actions can influence a wide range of cellular signaling pathways, particularly in cholinergically active cells.

Q2: What is the solubility of this compound for in vitro studies?

A2: this compound hydrochloride is soluble in DMSO (100 mg/mL), ethanol (20 mg/mL), and water (5 mg/mL).[7] However, it is slightly soluble in water and dissolves with difficulty at pH 1.2, which could be a consideration for certain buffer systems.[8] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always check for precipitation after dilution.

Q3: Can this compound interfere with common cell viability assays?

A3: While direct interference studies with this compound are limited, its chemical properties could potentially interfere with metabolic assays like the MTT assay. Assays that rely on cellular reductases can be affected by compounds that alter the metabolic state of the cell or have reducing properties themselves.[4][5][6] It is advisable to run a cell-free control to check for direct reduction of the assay substrate by this compound. For critical viability assessments, consider using a non-enzymatic readout, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.

Q4: I am observing unexpected effects on cell signaling. What could be the cause?

A4: this compound's dual action as an AChE inhibitor and a muscarinic antagonist can lead to complex signaling outcomes. The increased acetylcholine levels from AChE inhibition can activate both muscarinic and nicotinic receptors, while the direct antagonism of M1 and M2 receptors will selectively block certain pathways. The net effect will depend on the specific receptor expression profile of your cell line.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent results in cell viability assays (e.g., MTT, XTT). 1. Direct chemical interference: this compound may be directly reducing the tetrazolium salt. 2. Metabolic alterations: As an AChE inhibitor, this compound can alter cellular metabolism, affecting the assay readout without directly causing cell death.1. Run a cell-free control: Add this compound to the assay medium without cells to check for a color change. 2. Use an alternative viability assay: Employ a method based on a different principle, such as membrane integrity (e.g., trypan blue, propidium iodide staining) or ATP content.
High background or false positives in fluorescence-based assays. Autofluorescence of this compound: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay.1. Measure the fluorescence of this compound alone: Scan the emission spectrum of this compound in your assay buffer at the relevant excitation wavelength. 2. Use a different fluorescent dye: If there is spectral overlap, switch to a dye with a different excitation/emission profile. 3. Utilize a luminescence-based assay: These assays are generally less prone to interference from fluorescent compounds.
Unexpected or contradictory results in GPCR signaling assays (e.g., calcium flux, cAMP). Dual mechanism of action: The combined effect of AChE inhibition (leading to broad cholinergic receptor activation) and specific M1/M2 antagonism can be difficult to interpret.1. Characterize the cholinergic receptor expression in your cell line: Use RT-PCR or immunofluorescence to determine which muscarinic and nicotinic receptor subtypes are present. 2. Use specific antagonists to dissect the pathway: Co-treat with other specific muscarinic or nicotinic antagonists to isolate the effects of this compound. 3. Measure acetylcholine levels: If possible, quantify acetylcholine in your cell culture supernatant to confirm the effect of AChE inhibition.
Precipitation of this compound in the cell culture medium. Poor solubility at final concentration: The solubility of this compound may be lower in the complex mixture of the cell culture medium compared to simple solvents.1. Prepare fresh dilutions: Make fresh dilutions from a concentrated DMSO stock for each experiment. 2. Visually inspect for precipitation: After adding this compound to the medium, check for any cloudiness or precipitate under a microscope. 3. Lower the final concentration: If solubility is an issue, test a lower concentration range of this compound.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method to determine the AChE inhibitory activity of this compound.[1][3]

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 10 µL of various concentrations of this compound solution (or DMSO as a vehicle control).

  • Add 10 µL of AChE solution to each well and incubate for 10 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction kinetics.

  • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors

This protocol can be used to assess the antagonistic effect of this compound on Gq-coupled muscarinic receptors (e.g., M1).[9][10]

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Muscarinic receptor agonist (e.g., Carbachol)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Add various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add a known concentration of the muscarinic agonist (e.g., EC80 of Carbachol) to all wells.

  • Continue recording the fluorescence to measure the change in intracellular calcium.

  • Analyze the data by comparing the agonist-induced calcium response in the presence and absence of this compound to determine its antagonistic activity.

Visualizations

Acotiamide_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_acotiamide_action This compound Effects Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle ACh Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release Postsynaptic_Cell Postsynaptic Cell Synaptic_Cleft->Postsynaptic_Cell ACh binds to postsynaptic receptors AChE AChE Synaptic_Cleft->AChE ACh degradation This compound This compound This compound->AChE Inhibits M1_M2_Receptor Muscarinic M1/M2 Receptors This compound->M1_M2_Receptor Antagonizes AChE->Synaptic_Cleft Inactivation M1_M2_Receptor->Presynaptic_Neuron Presynaptic autoreceptors

Caption: Mechanism of action of this compound at a cholinergic synapse.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Checks Assay_Selection 1. Assay Selection (e.g., Viability, Signaling) Compound_Prep 2. This compound Preparation (Stock and Dilutions) Assay_Selection->Compound_Prep Cell_Treatment 3. Cell Treatment Compound_Prep->Cell_Treatment Check_Solubility Inspect for Precipitation Compound_Prep->Check_Solubility Data_Acquisition 4. Data Acquisition Cell_Treatment->Data_Acquisition Check_Interference Run Cell-Free Control Data_Acquisition->Check_Interference Check_Mechanism Consider Dual Action Data_Acquisition->Check_Mechanism Unexpected_Results Unexpected Results Data_Acquisition->Unexpected_Results Validate_Results Use Orthogonal Assay Check_Mechanism->Validate_Results Unexpected_Results->Check_Interference Unexpected_Results->Check_Mechanism

Caption: Troubleshooting workflow for cell-based assays with this compound.

References

Technical Support Center: Acotiamide Dose-Response Analysis in Isolated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response curve analysis of acotiamide in isolated tissue preparations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing a contractile response to this compound alone in my isolated gut tissue preparation?

A1: this compound's primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (ACh).[1][2][3] Its effect is therefore dependent on the presence of endogenous ACh released from nerve terminals within the tissue. If there is low spontaneous release of ACh in your preparation, the effect of this compound alone may be minimal. The prokinetic effect is more readily observed when this compound is used to enhance contractions induced by electrical field stimulation (EFS) or exogenously added ACh.[4][5]

Q2: My dose-response curve for this compound is not reaching a clear maximum (Emax) or the results are highly variable. What could be the cause?

A2: Several factors can contribute to variability:

  • Tissue Viability: Ensure the isolated tissue is healthy and handled carefully. Damage during dissection or improper storage can lead to poor and inconsistent responses.[6]

  • Equilibration Time: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) under stable physiological conditions before starting the experiment.[6][7][8]

  • Endogenous ACh Levels: The baseline tone and responsiveness of the tissue can vary depending on the level of intrinsic cholinergic activity. This can differ between animals and even between different segments of the gut from the same animal.

  • Concentration Range: You may need to extend the range of this compound concentrations used. For in vitro studies, concentrations typically range from 0.05 µM to 25 µM or higher.[1][9]

  • Cumulative vs. Non-Cumulative Dosing: If using a cumulative dosing protocol, tissue desensitization can occur. Ensure adequate time between doses or consider a non-cumulative approach where the tissue is washed between each concentration.[8]

Q3: I see potentiation of acetylcholine-induced contractions, but not with carbachol. Is this expected?

A3: Yes, this is the expected and classic finding that confirms this compound's mechanism of action as an AChE inhibitor. This compound enhances the effect of acetylcholine by preventing its breakdown.[4][5][10] Carbachol is a cholinergic agonist that is not hydrolyzed by AChE.[4][10] Therefore, an AChE inhibitor like this compound will not potentiate the effects of carbachol. This differential response is a critical control for your experiment.

Q4: What type of AChE inhibition does this compound exhibit?

A4: Studies on AChE derived from guinea pig stomach indicate that this compound exerts a mixed and reversible type of inhibition.[4][5]

Q5: What is the optimal solvent for dissolving this compound for in vitro experiments?

A5: The choice of solvent depends on the specific assay. For many cell-based and enzyme assays, Dimethyl sulfoxide (DMSO) is used. However, it is crucial to test the tolerance of your specific tissue preparation or enzyme to the solvent. For some AChE assays, the final concentration of DMSO should be kept low (e.g., ≤ 40 v%) to avoid interfering with enzyme activity.[11] Always run a solvent control to ensure the vehicle itself is not causing an effect.

Quantitative Data: this compound Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound against acetylcholinesterase from various sources.

ParameterSpecies/SourceSubstrateValue (µM)Reference
IC50 Rat (Stomach Homogenate)MATP+1.79[1][9][12]
IC50 Rat (Stomach Homogenate)ATCh2.3[1]
IC50 Human (Recombinant AChE)-3.0[10]
IC50 Canine (Gastric AChE)-1.2[10]
Ki Human AChE-0.61[1]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Contraction Assay

This protocol outlines the procedure for measuring the contractile response of isolated guinea pig ileum to study the effects of this compound.

  • Animal Sacrifice and Tissue Dissection:

    • A guinea pig is sacrificed by a humane method, such as a blow to the head followed by exsanguination.[6]

    • The abdomen is opened, and the caecum is located to identify the ileocecal junction.[6]

    • A section of the ileum is carefully removed and placed in a watch glass containing warm, aerated physiological salt solution (e.g., Tyrode's solution).[6]

    • The mesentery is trimmed, and the luminal contents are gently flushed out using the physiological solution.[6]

  • Tissue Mounting:

    • Cut the cleaned ileum into segments of 2-3 cm.[6]

    • Tie a thread to each end of a segment. Mount one end to a fixed holder in an organ bath and the other end to an isometric force transducer.[6]

    • The organ bath should contain a physiological salt solution (e.g., Krebs-bicarbonate or Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[7][8]

  • Equilibration and Data Recording:

    • Apply a resting tension of approximately 0.5-1.0 g to the tissue.[6]

    • Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing every 15 minutes, until a stable baseline is achieved.[6][7]

    • Record isometric contractions using a data acquisition system.

  • Dose-Response Curve Construction:

    • To test this compound's effect on ACh-induced contractions, first establish a baseline contraction with a submaximal concentration of acetylcholine.

    • After washing and re-equilibration, incubate the tissue with a specific concentration of this compound for a set period.

    • Re-introduce the same concentration of acetylcholine and record the potentiated response.

    • Repeat this process for a range of this compound concentrations to construct a dose-response curve.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method based on the Ellman assay for determining the AChE inhibitory activity of this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4-8.0).[13]

    • AChE Solution: Dilute purified AChE (e.g., from electric eel or human erythrocytes) in the assay buffer to a working concentration (e.g., 0.5 - 400 U/L).[11][13]

    • Substrate Solution: Prepare a solution of the substrate, such as Acetylthiocholine (ATCh) iodide or MATP+.[1][13]

    • Ellman's Reagent (DTNB): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.[11]

    • Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.[1]

  • Assay Procedure (96-Well Plate Format):

    • Add assay buffer to control and sample wells.

    • Add the AChE solution to all wells except the "No Enzyme Control".[11]

    • Add 5 µL of the this compound dilutions to the sample wells. Add 5 µL of solvent to the "No Inhibitor Control" wells.[11]

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[11][13]

    • Prepare a working reagent by mixing the assay buffer, substrate, and DTNB.[11]

    • Initiate the reaction by adding the working reagent to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the "No Inhibitor Control".

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[13][14]

Visualizations

Signaling & Mechanism of Action

Caption: Dual mechanism of this compound action.

Experimental Workflow

Experimental_Workflow start Tissue Dissection mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate (30-60 min) mount->equilibrate baseline Record Baseline Activity equilibrate->baseline add_drug Add this compound (Dose 1) baseline->add_drug record_response Record Response add_drug->record_response wash Wash Tissue record_response->wash analysis Data Analysis: Plot Dose vs. Response record_response->analysis repeat_dose Add this compound (Dose 2...n) wash->repeat_dose Repeat Cycle wash->analysis repeat_dose->record_response end Determine EC50 / Emax analysis->end

Caption: Workflow for generating a dose-response curve.

References

Method validation challenges for Acotiamide in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation for Acotiamide in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in biological samples.

Issue 1: Poor Peak Shape or Low Signal Intensity

Question: My this compound peak is broad, tailing, or showing a significantly lower signal than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Poor peak shape and low signal intensity are common issues in LC-MS/MS analysis. The underlying causes can be related to the sample preparation, chromatography, or mass spectrometry settings.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Sample Extraction - Review Protein Precipitation Protocol: Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile or methanol) is optimized. Inadequate protein removal can lead to column fouling.[1][2] - Check pH of Extraction Solvent: The pH of the solvent can influence the recovery of this compound. Experiment with slight adjustments in pH.
Chromatographic Issues - Column Degradation: Assess the column's performance by injecting a standard solution. If peak shape is still poor, the column may need to be replaced. - Inappropriate Mobile Phase: Verify the mobile phase composition and pH. For this compound, a common mobile phase is a gradient of methanol or acetonitrile with an aqueous buffer containing a small percentage of formic acid or ammonium acetate.[3][4][5] - Flow Rate Fluctuation: Check the LC pump for any pressure fluctuations that might indicate a leak or bubble in the system.
Mass Spectrometer Settings - Ion Source Contamination: A dirty ion source can significantly reduce signal intensity. Clean the ion source according to the manufacturer's instructions. - Incorrect Ionization Parameters: Optimize the electrospray ionization (ESI) parameters, such as capillary voltage, gas flow, and temperature, for this compound.
Issue 2: High Variability in Results and Poor Reproducibility

Question: I am observing significant variability between replicate injections and different batches of samples. What could be causing this lack of reproducibility?

Answer:

High variability in bioanalytical data can stem from inconsistencies in sample handling, extraction, or instrumental performance. A systematic approach is necessary to identify and rectify the source of the problem.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation - Internal Standard (IS) Addition: Ensure the internal standard is added consistently and at the correct concentration to all samples, including calibration standards and quality controls (QCs).[6][7] A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for variability.[8] - Matrix Effects: Investigate for the presence of matrix effects (ion suppression or enhancement), which can vary between different lots of biological matrix.[4][9] - Incomplete Protein Precipitation: Inconsistent protein removal can lead to variable matrix effects.
Instrumental Instability - LC System Equilibration: Ensure the LC system is adequately equilibrated before starting a run. - MS Detector Fluctuation: Monitor the signal of a standard solution over time to check for detector drift.
Analyte Stability Issues - Freeze-Thaw Stability: this compound may degrade after multiple freeze-thaw cycles. Validate the number of cycles your samples can withstand. - Bench-Top Stability: Assess the stability of this compound in the processed samples at room temperature over the expected analysis time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioanalytical method validation for this compound.

1. What is the most common sample preparation technique for this compound in plasma?

Protein precipitation (PPT) is a widely used and straightforward method for extracting this compound from plasma samples.[3][4][10] Acetonitrile is a commonly used precipitation solvent.[4]

2. How can I minimize matrix effects when analyzing this compound in plasma?

To minimize matrix effects, consider the following:

  • Optimize Chromatography: Develop a chromatographic method that separates this compound from co-eluting matrix components.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing better correction.

  • Improve Sample Cleanup: While PPT is common, more rigorous techniques like solid-phase extraction (SPE) can provide cleaner extracts.[12]

3. What are the key stability considerations for this compound in biological samples?

This compound is susceptible to degradation under certain conditions. Key stability aspects to validate include:

  • Freeze-Thaw Stability: Evaluate the impact of repeated freezing and thawing cycles on this compound concentration.

  • Bench-Top Stability: Determine how long processed samples can remain at room temperature before significant degradation occurs.

  • Long-Term Stability: Assess the stability of this compound in the biological matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.

  • Stock Solution Stability: Verify the stability of this compound in the solvent used for preparing stock and working solutions.

Stress testing has shown that this compound can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[13][14] It is relatively stable under neutral and thermal stress.[13][15]

4. What are the typical LC-MS/MS parameters for this compound analysis?

Several publications describe detailed LC-MS/MS methods. Here is a summary of typical parameters:

ParameterTypical Value/Condition
Column C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity)[3][10]
Mobile Phase Gradient elution with methanol or acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate)[4][16]
Flow Rate 0.4 - 0.5 mL/min[4][16]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MRM Transition This compound: m/z 451.2 -> 271.2 (or similar)[10]
Internal Standard Propranolol, Buspirone, or a stable isotope-labeled this compound[3][10]

5. How do I troubleshoot low recovery in solid-phase extraction (SPE) for this compound?

Low recovery in SPE can be due to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low SPE Recovery:

Low_SPE_Recovery Start Low Recovery Observed Check_Loading Analyte in Flow-through? Start->Check_Loading Check_Wash Analyte in Wash Eluate? Check_Loading->Check_Wash No Solution_Loading Adjust Loading Conditions: - Decrease solvent strength - Adjust sample pH - Reduce flow rate Check_Loading->Solution_Loading Yes Check_Elution Analyte Retained on Cartridge? Check_Wash->Check_Elution No Solution_Wash Adjust Wash Conditions: - Decrease wash solvent strength Check_Wash->Solution_Wash Yes Solution_Elution Adjust Elution Conditions: - Increase elution solvent strength - Adjust pH Check_Elution->Solution_Elution Yes Resolved Recovery Improved Solution_Loading->Resolved Solution_Wash->Resolved Solution_Elution->Resolved Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis Plasma_Sample 1. Aliquot 100 µL of plasma sample Add_IS 2. Add internal standard solution Plasma_Sample->Add_IS Vortex_Mix1 3. Vortex for 30 seconds Add_IS->Vortex_Mix1 Add_Solvent 4. Add 300 µL of cold acetonitrile Vortex_Mix1->Add_Solvent Vortex_Mix2 5. Vortex for 2 minutes Add_Solvent->Vortex_Mix2 Centrifuge 6. Centrifuge at 10,000 x g for 10 minutes Vortex_Mix2->Centrifuge Collect_Supernatant 7. Transfer supernatant to a clean tube Centrifuge->Collect_Supernatant Evaporate 8. Evaporate to dryness (optional) Collect_Supernatant->Evaporate Reconstitute 9. Reconstitute in mobile phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS system Reconstitute->Inject

References

Validation & Comparative

Preclinical Efficacy Showdown: Acotiamide vs. Mosapride in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals, detailing the comparative preclinical performance of acotiamide and mosapride in modulating gastric function. This guide synthesizes key experimental data on their mechanisms of action, effects on gastric emptying and accommodation, and receptor engagement profiles.

Executive Summary

This compound and mosapride are both prokinetic agents utilized in the management of functional dyspepsia and other gastrointestinal motility disorders. However, they operate through distinct pharmacological pathways. This compound enhances cholinergic transmission by inhibiting acetylcholinesterase (AChE) and antagonizing presynaptic muscarinic M1 and M2 autoreceptors.[1][2][3][4] In contrast, mosapride primarily acts as a selective serotonin 5-HT4 receptor agonist, which also facilitates acetylcholine release in the enteric nervous system.[5][6][7]

Preclinical evidence demonstrates that both agents can improve delayed gastric emptying and enhance gastric accommodation.[1][8][9] However, their effects on normal gastric function are less pronounced, with some studies in healthy subjects showing no significant impact on gastric emptying rates for either drug.[10][11][12] This suggests their therapeutic efficacy may be most prominent in restoring impaired motility. This guide provides a detailed comparison of their preclinical profiles, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Pathways

The prokinetic effects of this compound and mosapride stem from their distinct interactions with the enteric nervous system, ultimately leading to enhanced acetylcholine (ACh) availability at the neuromuscular junction of the gastrointestinal tract.

This compound: This agent employs a dual mechanism to amplify cholinergic signaling. Firstly, it acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft.[1][3][13] Secondly, it functions as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic nerve terminals.[2][14] These autoreceptors normally provide negative feedback, inhibiting further ACh release. By blocking them, this compound effectively removes this brake, leading to sustained ACh release and enhanced gastric contractility.[2][3] Notably, this compound has demonstrated low to no affinity for serotonin 5-HT4 or dopamine D2 receptors, distinguishing it from many other prokinetic agents.[3][14][15]

G cluster_0 Cholinergic Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse M1_M2 Muscarinic M1/M2 Autoreceptor M1_M2->ACh_release ACh_release->M1_M2 Negative Feedback ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse M3_receptor Muscarinic M3 Receptor ACh_synapse->M3_receptor AChE AChE AChE->ACh_synapse Degradation Contraction Contraction M3_receptor->Contraction This compound This compound This compound->M1_M2 Antagonizes This compound->AChE Inhibits

Caption: this compound's dual-action signaling pathway.

Mosapride: This drug is a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist.[6][7][16] These 5-HT4 receptors are located on presynaptic cholinergic neurons in the enteric nervous system.[7][17] When activated by mosapride, these receptors trigger a signaling cascade that facilitates the release of acetylcholine from the nerve terminals.[7][17] The increased local concentration of ACh then stimulates postsynaptic muscarinic receptors on smooth muscle cells, leading to enhanced gastrointestinal motility.[17] Some studies also indicate that mosapride possesses 5-HT3 receptor antagonist properties, which may contribute to its overall therapeutic effect.[5][18]

G cluster_0 Enteric Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell Serotonin_vesicle Serotonin Vesicle HT4_receptor 5-HT4 Receptor Serotonin_vesicle->HT4_receptor Serotonin (Endogenous) ACh_release ACh Release HT4_receptor->ACh_release Stimulates ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse M_receptor Muscarinic Receptor ACh_synapse->M_receptor Contraction Contraction M_receptor->Contraction Mosapride Mosapride Mosapride->HT4_receptor Agonist

Caption: Mosapride's 5-HT4 receptor agonist pathway.

Comparative Efficacy Data

Gastric Emptying

The effect of both drugs on gastric emptying appears to be dependent on the baseline physiological state. In animal models of stress-induced or clonidine-induced delayed gastric emptying, both this compound and mosapride have demonstrated the ability to restore normal emptying rates.[1][3][19][20] However, in healthy human volunteers with normal gastric motility, the effect is less clear. A randomized, three-way crossover study found that single doses of this compound (100 mg) or mosapride (5 mg) had no significant effect on the rate of liquid meal gastric emptying compared to placebo.[10][11]

ParameterThis compound (100 mg)Mosapride (5 mg)Placebop-valueCitation
T1/2 (min) 87.8479.9588.740.1496[10][12]
Tlag (min) 46.3642.2947.080.4966[10][12]
GEC 4.384.214.250.8858[10][12]
Data from a randomized crossover study in 11 healthy volunteers. Values are expressed as median. T1/2: time for 50% emptying; Tlag: lag time for 10% emptying; GEC: gastric emptying coefficient.
Gastric Accommodation

Both this compound and mosapride have shown positive effects on gastric accommodation, which is the reflex relaxation of the proximal stomach to accept a meal.

  • This compound: In a guinea pig model of stress-induced impaired gastric accommodation, pretreatment with this compound significantly improved the meal-induced relaxation of the proximal stomach.[8] It was also shown to prolong the duration of liquid meal-induced gastric accommodation in non-stressed animals.[8] Clinical studies in functional dyspepsia patients have confirmed that this compound can enhance gastric accommodation.[2][12]

  • Mosapride: A double-blind, placebo-controlled study in healthy volunteers using ultrasonography demonstrated that a 14-day treatment with mosapride citrate (15 mg b.d.) significantly enhanced the meal-induced expansion of the proximal stomach's cross-sectional area compared to placebo.[9]

Receptor and Enzyme Interactions

The distinct mechanisms of this compound and mosapride are reflected in their receptor binding and enzyme inhibition profiles.

TargetThis compoundMosaprideCitation
Acetylcholinesterase (AChE) Reversible, mixed-type inhibitorNo significant activity[3][13]
Muscarinic M1/M2 Receptors AntagonistNo significant affinity[2][3][14]
Serotonin 5-HT4 Receptor No significant affinityAgonist (IC50 = 113 nM)[3][15][16]
Serotonin 5-HT3 Receptor No significant affinityAntagonist[5][15][18]
Dopamine D2 Receptor Weak affinityNo significant affinity[3][14][15]

Experimental Protocols and Methodologies

The preclinical and clinical evaluation of this compound and mosapride relies on established methodologies to quantify their effects on gastrointestinal function.

Protocol: 13C Breath Test for Gastric Emptying

This non-invasive method is widely used to assess the rate of gastric emptying of a liquid or solid meal.

  • Baseline: A baseline breath sample is collected from the subject.

  • Test Meal Ingestion: The subject ingests a standardized meal (e.g., a liquid nutrient drink) containing a 13C-labeled substrate, such as sodium [13C]acetate.

  • Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15 minutes) for a period of up to 4 hours.

  • Analysis: The concentration of 13CO2 in the expired air is measured using mass spectrometry. The 13C-substrate is only absorbed in the small intestine; therefore, the rate of 13CO2 appearance in the breath reflects the rate at which the meal is emptied from the stomach.[10][11]

  • Data Calculation: Parameters such as T1/2 (half-emptying time) and Tlag (the initial delay before emptying begins) are calculated from the 13CO2 excretion curve.[10]

G cluster_0 Experimental Workflow: 13C Gastric Emptying Breath Test p1 Subject Fasting & Baseline Breath Sample p2 Administer Drug (this compound, Mosapride, or Placebo) p1->p2 p3 Ingest Standardized Meal with 13C-labeled Substrate p2->p3 p4 Collect Breath Samples at Regular Intervals (e.g., 0-4h) p3->p4 p5 Analyze 13CO2 Concentration via Mass Spectrometry p4->p5 p6 Calculate Gastric Emptying Parameters (T1/2, Tlag, GEC) p5->p6 p7 Statistical Comparison Between Treatment Arms p6->p7

Caption: Workflow for a crossover gastric emptying study.
Protocol: Ultrasonographic Assessment of Gastric Accommodation

This imaging technique provides a non-invasive way to measure changes in the size of the proximal stomach in response to a meal.

  • Baseline Measurement: After an overnight fast, a baseline cross-sectional area of the proximal stomach is measured using an ultrasound probe.[9]

  • Meal Ingestion: The subject ingests a liquid meal in incremental volumes (e.g., 100 mL at a time, up to 400 mL).[2][9]

  • Postprandial Measurement: The cross-sectional area of the proximal stomach is measured after each increment of liquid ingestion.

  • Data Calculation: The expansion rate or total change in the cross-sectional area from baseline is calculated to quantify gastric accommodation.[9]

Protocol: In Vitro Muscle Strip Contractility Assay

This method assesses the direct effect of the drugs on the contractility of gastric smooth muscle.

  • Tissue Preparation: Strips of muscle tissue are dissected from a specific region of an animal stomach (e.g., guinea pig gastric antrum) and mounted in an organ bath containing a physiological salt solution.[3][13]

  • Stimulation: The muscle strips are stimulated to contract, either via electrical field stimulation (which activates enteric neurons) or by direct application of a contractile agent like acetylcholine or carbachol.[3][13]

  • Drug Application: The experiment is repeated in the presence of varying concentrations of this compound or mosapride.

  • Measurement: The force of contraction is measured using a force transducer. An enhancement of acetylcholine-induced contractions, but not carbachol-induced contractions, is indicative of an AChE inhibitory mechanism.[3][13]

Conclusion

This compound and mosapride are effective prokinetic agents that enhance gastroduodenal motility through distinct, yet convergent, cholinergic pathways. This compound acts as a dual-function AChE inhibitor and muscarinic autoreceptor antagonist, while mosapride functions as a selective 5-HT4 receptor agonist. Preclinical data robustly support their efficacy in conditions of impaired motility, particularly in improving delayed gastric emptying and enhancing gastric accommodation. Their limited effect on individuals with normal baseline function underscores their potential as restorative rather than universally stimulatory agents. The choice between these agents in a research or clinical context may be guided by their specific receptor profiles and the underlying pathophysiology of the motility disorder being investigated.

References

A Comparative Analysis of the Prokinetic Agents Acotiamide and Itopride: Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for two prominent prokinetic agents, acotiamide and itopride, used in the management of functional dyspepsia. The comparison is based on experimental data concerning their pharmacological targets, including acetylcholinesterase (AChE) inhibition and receptor binding affinities, to elucidate their distinct and overlapping pathways in enhancing gastrointestinal motility.

Overview of Prokinetic Mechanisms

This compound and itopride both function to increase acetylcholine (ACh) concentrations in the neuromuscular junction of the gastrointestinal tract, thereby enhancing gastric motility and accommodation. However, they achieve this through distinct primary and secondary mechanisms. This compound's action is primarily centered on the inhibition of acetylcholinesterase and antagonism of muscarinic autoreceptors, whereas itopride possesses a dual mechanism involving both acetylcholinesterase inhibition and dopamine D2 receptor antagonism.

Mechanism of Action: this compound

This compound is a first-in-class gastroprokinetic agent that enhances gastric motility primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine.[1][2] By inhibiting AChE, this compound increases the local concentration and prolongs the action of ACh at the neuromuscular junction in the gastric wall.

A key feature of this compound is its activity at muscarinic autoreceptors. It acts as an antagonist at presynaptic M1 and M2 muscarinic receptors on cholinergic nerve terminals.[3] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of ACh. By blocking these receptors, this compound facilitates a sustained release of acetylcholine, further amplifying its prokinetic effect.[1][3]

Importantly, receptor-binding studies have demonstrated that this compound has little to no affinity for dopamine D2 or serotonin 5-HT4 receptors, distinguishing it from many other prokinetic agents.[1][2][3]

Acotiamide_Pathway cluster_neuron Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh M1_M2_receptor Presynaptic M1/M2 Autoreceptor M1_M2_receptor->ACh_release Inhibits (-) M3_receptor Postsynaptic M3 Receptor ACh->M3_receptor Activates (+) AChE Acetylcholinesterase (AChE) AChE->ACh Degrades (-) Contraction Increased Motility & Accommodation M3_receptor->Contraction This compound This compound This compound->M1_M2_receptor Antagonizes (-) This compound->AChE Inhibits (-) Itopride_Pathway cluster_neuron Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh D2_receptor Presynaptic D2 Receptor D2_receptor->ACh_release Inhibits (-) Dopamine Dopamine Dopamine->D2_receptor M3_receptor Postsynaptic M3 Receptor ACh->M3_receptor Activates (+) AChE Acetylcholinesterase (AChE) AChE->ACh Degrades (-) Contraction Increased Motility & Gastric Emptying M3_receptor->Contraction Itopride Itopride Itopride->D2_receptor Antagonizes (-) Itopride->AChE Inhibits (-)

References

Acotiamide vs. Cisapride: A Comparative Analysis of Off-Target Effects and Cardiovascular Safety

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological profiles of acotiamide and cisapride reveals critical differences in their off-target effects, which directly impact their cardiovascular safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to underscore the superior safety profile of this compound.

Both this compound and cisapride are gastroprokinetic agents, but their mechanisms of action and receptor affinities diverge significantly, leading to distinct risk profiles. Cisapride, a partial 5-HT4 receptor agonist, has been associated with serious cardiovascular adverse events, including QT prolongation and life-threatening arrhythmias like torsades de pointes.[1][2] These effects are primarily attributed to its potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[1][3] In contrast, this compound, a first-in-class acetylcholinesterase (AChE) inhibitor, enhances gastric motility without significant interaction with hERG channels or other receptors linked to cardiotoxicity.[4][5]

Off-Target Receptor Binding Profiles

The disparity in safety between the two compounds is rooted in their receptor binding selectivity. Cisapride's prokinetic effects are mediated through the activation of 5-HT4 receptors, but it also exhibits significant affinity for other receptors, most notably the hERG potassium channel.[6][7] This off-target interaction is the primary mechanism behind its cardiotoxic potential.[1][3]

This compound, on the other hand, exerts its therapeutic effect by inhibiting AChE, thereby increasing acetylcholine availability at the neuromuscular junction in the stomach.[5][8] Crucially, it shows little to no affinity for dopamine D2 or serotonin 5-HT4 receptors.[4][9] This high selectivity minimizes the potential for off-target effects, including those affecting the cardiovascular system.

Table 1: Comparison of Receptor Affinities and Cardiovascular Effects

FeatureThis compoundCisapride
Primary Mechanism Acetylcholinesterase (AChE) Inhibition[5][8]5-HT4 Receptor Agonism[6][7]
hERG Channel Affinity (IC50) No significant affinity reported[10]6.5 nM - 44.5 nM[1][11]
5-HT4 Receptor Affinity No affinity[4][9]Partial Agonist[3][6]
Dopamine D2 Receptor Affinity No affinity[4][9]Low affinity
Effect on QT Interval No effect observed[4][12]Prolongation[1][2]
Associated Arrhythmias None reported[10][13]Torsades de Pointes, Ventricular Fibrillation[1][2]
Cardiovascular Safety: The Critical Role of the hERG Channel

The blockade of the hERG K+ channel is a well-established cause of drug-induced QT interval prolongation, a major risk factor for ventricular arrhythmias.[1][14] Experimental data unequivocally demonstrates that cisapride is a potent inhibitor of the hERG channel, with IC50 values in the low nanomolar range.[1][11][15] This high-affinity binding disrupts the normal repolarization of cardiac myocytes, leading to the observed cardiotoxicity.[1][3]

In stark contrast, studies have consistently shown that this compound does not affect the QT interval.[4][12] In vivo experiments in dogs revealed that, unlike cisapride, this compound did not alter myocardial monophasic action potential duration, QT interval, or the corrected QT interval.[4][5] Clinical trials in humans have further corroborated these findings, reporting no significant cardiovascular effects or changes in electrocardiographic variables with this compound treatment.[10][13][16]

cluster_Cisapride Cisapride Pathway cluster_this compound This compound Pathway Cisapride Cisapride hERG hERG K+ Channel Cisapride->hERG Blocks IKr Reduced IKr Current hERG->IKr Repol Delayed Repolarization IKr->Repol Leads to QT QT Prolongation Repol->QT Causes TdP Torsades de Pointes QT->TdP Increases Risk of This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits NoQT No Effect on QT Interval This compound->NoQT ACh Increased Acetylcholine (ACh) AChE->ACh Motility Enhanced Gastric Motility ACh->Motility Leads to

Figure 1. Contrasting mechanisms of action and cardiovascular effects of Cisapride and this compound.

Experimental Protocols

The assessment of cardiovascular liability is a critical component of drug development.[17] The following sections detail the methodologies for key experiments used to evaluate the cardiac safety of prokinetic agents.

hERG Channel Blockade Assay (Whole-Cell Patch-Clamp)

This in vitro assay is the gold standard for assessing a compound's potential to block the hERG channel.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.[11]

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to record ionic currents from single cells.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Drug Application: The test compound (e.g., cisapride) is perfused at increasing concentrations.[1]

  • Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.[1]

cluster_workflow hERG Patch-Clamp Workflow A HEK293 cells expressing hERG B Establish whole-cell patch-clamp configuration A->B C Apply voltage protocol to elicit hERG current B->C D Record baseline hERG tail current C->D E Perfuse increasing concentrations of test compound D->E F Record hERG current at each concentration E->F G Calculate % inhibition and determine IC50 F->G

Figure 2. Experimental workflow for the in vitro hERG patch-clamp assay.

QT Interval Assessment in Anesthetized Dogs

This in vivo model is used to assess the overall effect of a compound on cardiac repolarization as reflected by the QT interval on an electrocardiogram (ECG).

Objective: To evaluate the effect of a test compound on the QT interval and other ECG parameters in a whole-animal model.

Methodology:

  • Animal Model: Anesthetized dogs are frequently used for cardiovascular safety pharmacology studies.[4]

  • Instrumentation: Animals are anesthetized and instrumented for continuous monitoring of ECG, blood pressure, and heart rate.

  • Drug Administration: The test compound (e.g., this compound, cisapride) or vehicle is administered, typically via intravenous infusion.[4][5]

  • ECG Recording: A standard lead II ECG is recorded continuously before, during, and after drug administration.

  • Data Analysis: The QT interval is measured from the ECG recordings. To account for changes in heart rate, the QT interval is often corrected using a formula such as Bazett's (QTc = QT/√RR) or Van de Water's. Changes in QT/QTc from baseline are analyzed for statistical significance.[4]

cluster_workflow In Vivo QT Assessment Workflow A Anesthetize and instrument dog B Record baseline ECG and vital signs A->B C Administer test compound or vehicle (IV) B->C D Continuously record ECG during and after infusion C->D E Measure QT interval from ECG recordings D->E F Calculate corrected QT (QTc) (e.g., Van de Water's) E->F G Compare post-dose QTc to baseline values F->G

References

Acotiamide vs. 5-HT4 Agonists: A Head-to-Head Comparison in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of acotiamide and serotonin 5-HT4 receptor agonists, two prominent classes of prokinetic agents, based on their performance in animal models. The information presented herein is intended to support research and development efforts in the field of gastrointestinal motility disorders.

Introduction: Mechanisms of Prokinetic Action

Functional dyspepsia (FD) and other gastrointestinal motility disorders are often characterized by symptoms such as delayed gastric emptying and impaired gastric accommodation. Prokinetic agents aim to alleviate these symptoms by enhancing gastrointestinal motility. This compound and 5-HT4 receptor agonists represent two distinct pharmacological approaches to achieving this therapeutic goal.

This compound is a first-in-class gastroprokinetic agent that functions by modulating cholinergic neurotransmission.[1][2] Its mechanism is distinct from that of 5-HT4 agonists, which directly target a specific serotonin receptor subtype to stimulate motility.[3][4] Understanding the nuances of their mechanisms and their comparative efficacy in preclinical models is crucial for the strategic development of novel therapies for functional gastrointestinal disorders.

Comparative Signaling Pathways

The prokinetic effects of both this compound and 5-HT4 agonists converge on the enhancement of acetylcholine (ACh) availability at the neuromuscular junction in the gut, but they achieve this through different upstream signaling pathways.

  • This compound: this compound's primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[1][5][6] This leads to an increased concentration and prolonged action of ACh in the synaptic cleft. Additionally, this compound acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic nerve terminals.[7][8] By blocking these inhibitory autoreceptors, it further facilitates the release of ACh.

  • 5-HT4 Receptor Agonists (e.g., Mosapride, Prucalopride): These agents bind to and activate 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system.[4] This receptor activation initiates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10] The rise in cAMP facilitates the release of acetylcholine from the motor neurons, thereby stimulating smooth muscle contraction and enhancing motility.[4][11] Unlike this compound, receptor-binding studies have shown that this compound has no affinity for serotonin 5-HT4 receptors.[7]

G cluster_0 This compound Pathway cluster_1 5-HT4 Agonist Pathway A_Neuron Cholinergic Neuron A_ACh ACh A_Neuron->A_ACh Release A_M1M2 Muscarinic M1/M2 (Autoreceptors) A_AChE AChE A_ACh->A_M1M2 Inhibits Release A_ACh->A_AChE Degradation A_Muscle Smooth Muscle Cell A_ACh->A_Muscle Contraction This compound This compound This compound->A_M1M2 Antagonizes This compound->A_AChE Inhibits S_Neuron Cholinergic Neuron S_5HT4 5-HT4 Receptor S_ACh ACh S_Neuron->S_ACh Release S_5HT4->S_ACh Stimulates Release S_Muscle Smooth Muscle Cell S_ACh->S_Muscle Contraction Agonist 5-HT4 Agonist Agonist->S_5HT4 Activates

Figure 1: Comparative Signaling Pathways of this compound and 5-HT4 Agonists.

Head-to-Head Performance in Animal Models

The efficacy of this compound and various 5-HT4 agonists has been evaluated in several animal models, primarily focusing on gastric emptying, gastric motility, and intestinal transit. The following tables summarize the quantitative findings from these preclinical studies.

Table 1: Effects on Gastric Emptying

DrugComparatorAnimal ModelKey FindingsReference
This compound -Rats (Stress-induced delay)Significantly improved delayed gastric emptying. No effect on normal gastric emptying.[7][12]
This compound Cisapride, Itopride, MosaprideDogsImproved clonidine-induced delayed gastric emptying.[5]
Mosapride VehicleMiceAccelerated gastric emptying at doses of 0.2-5 mg/kg.[13]
Prucalopride VehicleRatsAccelerated gastric emptying in a model of delayed gastric emptying.[14]

Table 2: Effects on Gastric and Intestinal Motility

DrugComparatorAnimal ModelKey FindingsReference
This compound Itopride, Mosapride, CisaprideDogs (conscious)Increased postprandial gastric motor activity, comparable to comparators.[5]
This compound Mosapride, ItoprideGuinea Pig (in vitro)Enhanced electrically and ACh-induced contractions of gastric strips; Mosapride did not.[6]
This compound -RatsEnhances gastric motility and emptying by inhibiting AChE activity.[1][2]
Prucalopride CisaprideRatsAt 1 and 2 mg/kg, significantly increased gastrointestinal propulsion rate compared to control and cisapride.[14]

Experimental Protocols

The data presented above were generated using established and validated experimental methodologies in animal models. Below are detailed protocols for key experiments commonly used in the evaluation of prokinetic agents.

A. Measurement of Gastric Emptying in Rodents (Phenol Red Method)

This is a terminal method used to quantify the amount of a non-absorbable marker remaining in the stomach after a set period.

  • Animal Preparation: Male Wistar rats or mice are fasted overnight (18-24 hours) with free access to water.

  • Drug Administration: Animals are randomly assigned to groups and administered this compound, a 5-HT4 agonist, or vehicle, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Test Meal Administration: After a specified pretreatment time (e.g., 30-60 minutes), a test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.05% phenol red) is administered orally.

  • Euthanasia and Sample Collection: At a predetermined time after the test meal (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation. The stomach is clamped at the pylorus and cardia, removed, and its contents are collected.

  • Quantification: The stomach contents are homogenized in an alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red. The absorbance of the supernatant is measured spectrophotometrically (e.g., at 560 nm).

  • Calculation: Gastric emptying (%) is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from 0-min control animals)) x 100

B. In Vitro Gastric Strip Contraction Assay

This assay assesses the direct effect of compounds on the contractility of gastric smooth muscle.

  • Tissue Preparation: Guinea pigs are euthanized, and the stomach is immediately excised and placed in Krebs solution. Longitudinal or circular muscle strips are prepared from the gastric body or antrum.

  • Apparatus Setup: The muscle strips are mounted in an organ bath containing warmed (37°C), oxygenated (95% O2, 5% CO2) Krebs solution. One end is fixed, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1.0 g) for 60-90 minutes, with the bath solution being changed every 15-20 minutes.

  • Experimental Procedure:

    • Electrical Field Stimulation (EFS): Contractions are induced by EFS to assess effects on neuronally-mediated responses.

    • Agonist-Induced Contraction: A contractile agent like acetylcholine (ACh) or carbachol is added to the bath. This compound or a 5-HT4 agonist is then added to assess its ability to enhance these contractions.[6]

  • Data Analysis: The amplitude and frequency of contractions are recorded and analyzed. The effect of the test compound is expressed as a percentage change from the baseline or agonist-induced contraction.

G A 1. Animal Fasting (18-24h, water ad libitum) B 2. Drug Administration (this compound, 5-HT4 Agonist, or Vehicle) A->B C 3. Test Meal Administration (Phenol Red in Methylcellulose) B->C D 4. Timed Interval (e.g., 20 minutes) C->D E 5. Euthanasia & Stomach Removal D->E F 6. Homogenization of Gastric Contents (in 0.1 N NaOH) E->F G 7. Centrifugation & Supernatant Collection F->G H 8. Spectrophotometry (Measure Absorbance at 560 nm) G->H I 9. Calculate % Gastric Emptying H->I

Figure 2: Experimental Workflow for the Phenol Red Gastric Emptying Assay.

Summary and Conclusion

Preclinical data from various animal models demonstrate that both this compound and 5-HT4 agonists are effective in enhancing upper gastrointestinal motility, albeit through distinct mechanisms of action.

  • This compound enhances gastrointestinal motility by increasing the local concentration of acetylcholine through a dual mechanism of AChE inhibition and muscarinic autoreceptor antagonism.[5][8] Animal studies suggest its efficacy is particularly pronounced in models of delayed gastric emptying induced by factors like stress or pharmacological agents.[7][12]

  • 5-HT4 Agonists (e.g., mosapride, prucalopride) act by directly stimulating 5-HT4 receptors on enteric neurons to promote acetylcholine release.[4][11] The newer generation of these agents, such as prucalopride, exhibit high selectivity for the 5-HT4 receptor, which may minimize off-target effects associated with older, non-selective drugs like cisapride.[3][11]

In direct comparative studies in animal tissues, this compound has been shown to enhance ACh-induced contractions where the 5-HT4 agonist mosapride did not, highlighting their different pharmacological profiles.[6] Both classes of drugs have demonstrated the ability to increase gastric motor activity and accelerate gastric emptying in relevant animal models.[5][13][14]

The choice between targeting the cholinergic system directly with an agent like this compound or modulating it via the serotonergic system with a 5-HT4 agonist presents distinct strategies for drug development. The data from these animal models provide a foundational basis for further investigation and clinical positioning of these prokinetic therapies.

References

Acotiamide vs. Traditional Prokinetics: A Comparative Meta-Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional dyspepsia is a prevalent gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain. Prokinetic agents, which enhance gastrointestinal motility, are a cornerstone of treatment. Acotiamide, a novel prokinetic, has emerged as a therapeutic option. This guide provides a comprehensive meta-analysis of preclinical data, objectively comparing the performance of this compound with traditional prokinetic agents like metoclopramide and domperidone. The information presented is collated from various preclinical studies to offer a comparative overview for research and drug development purposes.

Mechanism of Action: A Comparative Overview

This compound's mechanism of action is distinct from traditional prokinetics. It primarily acts as an antagonist of muscarinic M1 and M2 autoreceptors on enteric neurons and as an inhibitor of acetylcholinesterase (AChE). This dual action leads to enhanced acetylcholine (ACh) release and reduced ACh degradation in the synaptic cleft, thereby promoting gastric motility and accommodation.[1][2]

In contrast, traditional prokinetics like metoclopramide and domperidone are primarily dopamine D2 receptor antagonists.[3][4] Metoclopramide also exhibits 5-HT4 receptor agonism and weak 5-HT3 receptor antagonism, contributing to its prokinetic effects. Domperidone acts as a peripheral dopamine D2 receptor antagonist with a lower propensity to cross the blood-brain barrier compared to metoclopramide.[5]

dot

cluster_this compound This compound Pathway This compound This compound m1_m2 Muscarinic M1/M2 Autoreceptors This compound->m1_m2 Antagonizes ache Acetylcholinesterase (AChE) This compound->ache Inhibits ach_release Increased Acetylcholine (ACh) Release m1_m2->ach_release Inhibitory Feedback ach_degradation Decreased ACh Degradation ache->ach_degradation Catalyzes ach Increased Synaptic ACh ach_release->ach gastric_motility Enhanced Gastric Motility & Accommodation ach->gastric_motility

Caption: Signaling Pathway of this compound.

dot

cluster_traditional Traditional Prokinetics Pathway cluster_metoclopramide Metoclopramide cluster_domperidone Domperidone meto Metoclopramide d2_receptor_meto Dopamine D2 Receptor meto->d2_receptor_meto Antagonizes ht4_receptor 5-HT4 Receptor meto->ht4_receptor Agonizes ach_release_meto Increased ACh Release d2_receptor_meto->ach_release_meto Inhibitory Effect ht4_receptor->ach_release_meto gastric_motility_meto Enhanced Gastric Motility ach_release_meto->gastric_motility_meto domp Domperidone d2_receptor_domp Peripheral D2 Receptor domp->d2_receptor_domp Antagonizes gastric_motility_domp Enhanced Gastric Motility d2_receptor_domp->gastric_motility_domp Inhibitory Effect

Caption: Signaling Pathways of Traditional Prokinetics.

Quantitative Data Summary

In Vitro Studies: Receptor Binding and Enzyme Inhibition

The following table summarizes the in vitro binding affinities and enzyme inhibitory activities of this compound and traditional prokinetics from various preclinical studies. This data provides insight into the primary targets and potency of each compound.

Drug Target Assay Species Ki (nM) or IC50 (µM) Reference
This compound Acetylcholinesterase (AChE)Enzyme InhibitionRat StomachIC50 = 1.79 µM[6]
Metoclopramide Dopamine D2 ReceptorReceptor BindingRat BrainKi = 240 ± 60 nM[1]
5-HT3 ReceptorReceptor BindingRat BrainKi = 120 ± 30 nM[1]
Domperidone Dopamine D2 ReceptorReceptor BindingRat BrainKi < 20 nM[1]
Dopamine D2High ReceptorReceptor BindingHuman ClonedKi = 1.75 ± 0.2 nM[7]
In Vivo Studies: Effects on Gastric Motility and Emptying

This table presents a meta-analysis of quantitative data from in vivo preclinical studies, comparing the effects of this compound and traditional prokinetics on gastric motility and emptying in animal models.

Drug Animal Model Parameter Measured Dosage Effect Reference
This compound Conscious DogsGastric Motor Activity-Increased postprandial activity[8]
RatsGastric Emptying (Phenol Red)-Improved clonidine-induced delay[8]
Metoclopramide RatsGastric Emptying (Phenol Red)10 mg/kg, s.c.+42% acceleration[9]
RatsGastric Emptying (Phenol Red)20 mg/kg, p.o.Significant increase vs. control[10]
DogsAntrum Motility-Strong but short enhancement[3]
Domperidone DogsAntrum Motility-Increased contraction pressure, long-lasting[3]
HorsesGastric Emptying (Acetaminophen)5.0 mg/kg, p.o.Increased peak plasma acetaminophen[11]

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To determine the inhibitory effect of a test compound on AChE activity.

  • Methodology:

    • AChE enzyme is prepared from homogenized rat stomach tissue.

    • The enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

    • The substrate, acetylthiocholine, is added to the mixture.

    • The rate of hydrolysis of acetylthiocholine is measured spectrophotometrically by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.[6]

Phenol Red Gastric Emptying Assay in Rats
  • Objective: To measure the rate of gastric emptying of a liquid meal in rats.

  • Methodology:

    • Rats are fasted overnight with free access to water.

    • A test meal containing a non-absorbable marker, phenol red (e.g., 0.5 mg/mL in a 5% glucose solution), is administered by oral gavage (typically 1.5 mL per rat).

    • At a predetermined time point after administration (e.g., 20 minutes), the rat is euthanized.

    • The stomach is surgically exposed, clamped at the pylorus and cardia, and removed.

    • The stomach contents are collected, homogenized, and the amount of phenol red is quantified spectrophotometrically at 560 nm after alkalinization.

    • The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomach of the test animal to the amount recovered from a control animal sacrificed immediately after receiving the test meal.[8][12][13]

dot

cluster_workflow Phenol Red Gastric Emptying Assay Workflow start Start: Fasted Rat gavage Oral Gavage: Phenol Red Meal start->gavage wait Wait (e.g., 20 min) gavage->wait euthanize Euthanize Animal wait->euthanize stomach_removal Stomach Removal euthanize->stomach_removal homogenize Homogenize Stomach Contents stomach_removal->homogenize spectro Spectrophotometry (560 nm) homogenize->spectro calculate Calculate % Gastric Emptying spectro->calculate end End calculate->end

Caption: Phenol Red Gastric Emptying Assay Workflow.

Conclusion

This meta-analysis of preclinical data highlights the distinct pharmacological profiles of this compound and traditional prokinetics. This compound enhances gastrointestinal motility through a cholinergic mechanism, specifically by inhibiting AChE and antagonizing muscarinic M1/M2 autoreceptors. In contrast, traditional agents like metoclopramide and domperidone primarily exert their effects through dopamine D2 receptor antagonism.

The presented quantitative data from in vitro and in vivo preclinical studies provide a basis for comparing the potency and efficacy of these agents. While direct head-to-head preclinical comparisons are limited, the compiled data suggests that this compound is a potent modulator of cholinergic pathways, whereas metoclopramide and domperidone are potent dopamine D2 receptor antagonists.

The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of gastrointestinal motility. Further preclinical research involving direct comparative studies would be beneficial to fully elucidate the relative efficacy and safety profiles of these prokinetic agents.

References

A Comparative Analysis of Acotiamide and Neostigmine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of acotiamide and neostigmine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and illustrates relevant pathways to offer an objective benchmark of these two compounds.

Introduction and Mechanism of Action

Both this compound and neostigmine function by inhibiting acetylcholinesterase, the enzyme responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][2] By blocking AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic transmission.[3][4] This mechanism is fundamental to their therapeutic effects.

This compound is a novel gastroprokinetic agent primarily used for functional dyspepsia.[2][5] Its mechanism involves a reversible, mixed-type inhibition of AChE, indicating both competitive and noncompetitive actions.[6][7] It has also been shown to enhance acetylcholine release by antagonizing presynaptic M1 and M2 muscarinic receptors.[8][9] this compound demonstrates high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE).[6]

Neostigmine is a well-established reversible cholinesterase inhibitor used for conditions like myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants.[1][10] It acts by binding to the anionic and esteric sites of the acetylcholinesterase enzyme, thereby preventing the breakdown of acetylcholine.[10][11] This indirect stimulation affects both nicotinic and muscarinic receptors.[10][12]

cluster_0 Normal Cholinergic Synapse cluster_1 Inhibited Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds PreSyn Presynaptic Neuron PreSyn->ACh Release PostSyn Postsynaptic Neuron Products Choline + Acetate AChE->Products Receptor->PostSyn Signal ACh_i Increased Acetylcholine (ACh) Receptor_i ACh Receptor ACh_i->Receptor_i Prolonged Binding PreSyn_i Presynaptic Neuron PreSyn_i->ACh_i Release PostSyn_i Postsynaptic Neuron AChE_i Acetylcholinesterase (AChE) Receptor_i->PostSyn_i Enhanced Signal Inhibitor This compound or Neostigmine Inhibitor->AChE_i Inhibits

Caption: Cholinergic Synapse Signaling Pathway: Normal vs. Inhibited.

Quantitative Comparison of Acetylcholinesterase Inhibition

The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC₅₀) and its inhibitor constant (Kᵢ). A lower value for these metrics indicates a higher potency. The data below summarizes the reported values for this compound and neostigmine against acetylcholinesterase.

CompoundParameterValueEnzyme SourceReference
This compound IC₅₀3 µMRecombinant Human & Canine AChE[6]
IC₅₀2.3 µMRat Stomach AChE[13]
IC₅₀1.79 µMIn vitro (Rat)[14][15][16]
Kᵢ₁ (Competitive)0.61 µMRecombinant Human AChE[6]
Kᵢ₂ (Noncompetitive)2.7 µMRecombinant Human AChE[6]
Neostigmine Kᵢ0.001 µM (1 nM)Electric Eel AChE[17]
Kᵢ0.02 µM (20 nM)Electric Eel AChE (AAA activity)[17]

Note: Direct comparison of IC₅₀ and Kᵢ values should be made with caution, as they can vary based on experimental conditions, enzyme source, and substrate used.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The quantitative data presented is typically derived from a colorimetric assay known as the Ellman method. This assay measures the activity of AChE by detecting the product of a reaction between a sulfur-containing acetylcholine analogue and a chromogen.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine iodide (ATChI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[18][19]

Detailed Methodology:

  • Reagent Preparation: All reagents are prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0). Stock solutions of the test compounds (this compound, neostigmine), AChE enzyme, DTNB, and the substrate ATChI are prepared.[18]

  • Assay Plate Setup: The assay is performed in a 96-well microplate.[18]

    • Test Wells: Contain phosphate buffer, DTNB solution, AChE enzyme solution, and a specific concentration of the test compound.

    • Control Wells (100% Activity): Contain the same components as the test wells but with a solvent blank instead of the test compound.[18]

    • Blank Wells: Contain all components except the enzyme to correct for non-enzymatic hydrolysis of the substrate.

  • Pre-incubation: The plate containing the enzyme, buffer, DTNB, and inhibitor/solvent is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[18][19]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the ATChI substrate to all wells.[18]

  • Absorbance Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time, or at a single endpoint after a specific incubation period (e.g., 10 minutes).[18][19]

  • Data Analysis: The percentage of AChE inhibition is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • IC₅₀ values are then determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[20]

start Start: Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitors) plate_setup Plate Setup (96-well) Add Buffer, DTNB, AChE, and Inhibitor/Solvent to wells start->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction Add Substrate (ATChI) to all wells pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_start->measurement calculation Calculate % Inhibition vs. Control measurement->calculation ic50 Determine IC₅₀ (Dose-Response Curve) calculation->ic50 end End ic50->end

Caption: Experimental Workflow for the AChE Inhibition Assay (Ellman's Method).

References

Safety Operating Guide

Navigating the Safe Disposal of Acotiamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of acotiamide, a gastroprokinetic agent. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound: Key Safety and Disposal Information

The following table summarizes crucial information regarding this compound, derived from its Safety Data Sheet (SDS), to inform its proper handling and disposal.

CharacteristicInformationCitation
Hazard Classification Not classified as a hazardous substance or mixture.[1][2][3]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1][4]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material in accordance with local regulations.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Environmental Precautions Prevent leakage or spillage from entering drains or water courses.[1][2]
Disposal Method Dispose of the substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached systematically to ensure safety and compliance. The following protocol is designed for a laboratory or research setting.

1. Waste Identification and Segregation:

  • Based on its Safety Data Sheet, this compound is not classified as a hazardous waste.[1][2][3]

  • It should be segregated as non-hazardous pharmaceutical waste.

  • Use a designated, clearly labeled waste container for non-hazardous pharmaceuticals, which are often color-coded blue.[5]

2. Handling and Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.[1][4]

3. Preparing for Disposal:

  • Unused or Expired this compound: Keep the compound in its original or a securely sealed and clearly labeled container.

  • Contaminated Materials: Any materials used in the cleanup of an this compound spill (e.g., absorbent pads, gloves) should also be disposed of as non-hazardous pharmaceutical waste.

4. Final Disposal:

  • Do not flush this compound down the drain or dispose of it in the regular trash.[5][6] Improper disposal can lead to environmental contamination.[7]

  • The segregated, non-hazardous pharmaceutical waste containing this compound should be collected by a licensed medical or hazardous waste disposal company.

  • Most pharmaceutical waste is treated by incineration at a permitted facility to ensure its complete destruction.[5]

5. Documentation:

  • Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's and local regulatory requirements.

Experimental Protocols

The provided search results did not contain specific experimental protocols for the disposal of this compound. The recommended procedure is to follow the general guidelines for non-hazardous pharmaceutical waste disposal as outlined by regulatory bodies and the substance's Safety Data Sheet.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory environment.

AcotiamideDisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated assess Consult Safety Data Sheet (SDS) start->assess is_hazardous Is it classified as hazardous? assess->is_hazardous non_hazardous_bin Place in BLUE Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_bin No hazardous_bin Place in BLACK Hazardous Pharmaceutical Waste Container is_hazardous->hazardous_bin Yes licensed_disposal Arrange for pickup by a licensed waste disposal service non_hazardous_bin->licensed_disposal hazardous_bin->licensed_disposal incineration Incineration at a permitted facility licensed_disposal->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.